((Methacryloyloxy)methyl)phosphonic acid
Description
((Methacryloyloxy)methyl)phosphonic acid is a bifunctional monomer that has garnered significant interest in the field of advanced materials research. Its unique molecular architecture, which combines a polymerizable methacryloyl group with a highly functional phosphonic acid moiety, allows for the synthesis of polymers with a wide array of desirable properties. These properties, including enhanced adhesion, flame retardancy, and biocompatibility, make it a valuable building block for creating sophisticated materials for diverse applications.
Structure
3D Structure
Properties
Molecular Formula |
C5H9O5P |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
2-methylprop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
InChI Key |
QHUQZGZZEWXSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Methacryloyloxy Methyl Phosphonic Acid
Synthesis of Monomer Precursors
Functionalization Strategies on Methacrylate Scaffolds
Alkoxy Fragment Functionalization
The synthesis of the monomer precursor to poly(this compound), namely dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), is a critical step that involves the functionalization of a phosphonate group. A common and efficient method for creating the necessary carbon-phosphorus bond is through the Pudovik reaction. This reaction is a versatile pathway for forming α-hydroxy phosphonates. researchgate.net
The synthesis of MAPC1 is typically achieved in a two-step process. The first step involves the reaction of dimethyl phosphite with paraformaldehyde. This reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a solvent like methanol under reflux conditions. This step yields dimethyl(hydroxymethyl)phosphonate. researchgate.net
In the second step, the newly formed hydroxyl group on the dimethyl(hydroxymethyl)phosphonate is esterified with methacryloyl chloride or methacrylic anhydride in the presence of a base, such as triethylamine, to introduce the polymerizable methacrylate functionality. researchgate.netrsc.org This results in the formation of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), the phosphonate ester precursor. This monomer combines a polymerizable methacryloyl group with a phosphonate ester moiety linked by a methylene bridge. vulcanchem.com
Conversion of Phosphonate Esters to Phosphonic Acid Functionalities
The conversion of the phosphonate ester groups into phosphonic acid functionalities is a crucial transformation to impart the desired properties to the final material. This dealkylation process can be performed on the monomer before polymerization or, more commonly, as a post-polymerization modification of the corresponding polymer. researchgate.netresearchgate.net The hydrolysis of the ester is a challenging task, and conditions must be chosen carefully to avoid unwanted side reactions. researchgate.netnih.gov
Hydrolysis Methods for Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) to Poly(this compound) (hPMAPC1/PMPA)
The precursor polymer, poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1), is typically synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.orgrsc.org This method allows for good control over the molecular weight and architecture of the resulting polymer. researchgate.netrsc.org Once PMAPC1 is obtained, the phosphonate ester groups along the polymer backbone are hydrolyzed to yield the target poly(this compound), also denoted as hPMAPC1 or PMPA. researchgate.netrsc.org
The hydrolysis is most effectively and commonly achieved through a silylation-methanolysis procedure. rsc.orgvulcanchem.com This indirect route is preferred over direct acid or base hydrolysis, which can be harsh and may lead to degradation of the polymer backbone or other side reactions. nih.gov The successful hydrolysis of the phosphonate ester groups using this method results in excellent yields and the formation of a highly water-soluble, pH-responsive polymer. researchgate.net
Role of Trimethylsilyl (B98337) Bromide (TMSBr) in Ester Cleavage
Trimethylsilyl bromide (TMSBr) is the key reagent for the mild and selective cleavage of the phosphonate methyl esters in PMAPC1. vulcanchem.comresearchgate.net The process, often referred to as the McKenna reaction, is a well-established method for converting dialkyl phosphonates to their corresponding phosphonic acids. nih.gov This method is highly effective due to the balanced reactivity and high chemoselectivity of TMSBr compared to other silyl (B83357) halides like iodotrimethylsilane (B154268) (more reactive) or chlorotrimethylsilane (B32843) (less reactive). nih.govoup.com
The reaction proceeds in two main steps: vulcanchem.comnih.govresearchgate.net
Silylation: The phosphonate ester groups react with trimethylsilyl bromide. The silicon atom attacks the phosphoryl oxygen, while the bromide ion attacks the methyl group of the ester, leading to the formation of a bis(trimethylsilyl) phosphonate ester intermediate and bromomethane (B36050) as a byproduct.
Solvolysis: The resulting silyl ester is highly susceptible to hydrolysis. In a subsequent step, a protic solvent, typically methanol, is added. rsc.orgvulcanchem.com This rapidly cleaves the silicon-oxygen bonds, yielding the final phosphonic acid groups and trimethylsilyl methyl ether. vulcanchem.com
This two-step silylation and methanolysis sequence ensures the conversion of the phosphonate ester groups to the desired phosphonic acid functionalities under mild conditions that preserve the integrity of the polymer backbone and other functional groups. researchgate.netnih.govgoogle.com
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1. Silylation | Phosphonate Methyl Ester, Trimethylsilyl Bromide (TMSBr) | Bis(trimethylsilyl) Phosphonate Ester, Bromomethane | Formation of a silyl ester intermediate through nucleophilic attack. |
| 2. Solvolysis | Bis(trimethylsilyl) Phosphonate Ester, Methanol | Phosphonic Acid, Trimethylsilyl methyl ether | Cleavage of the Si-O bond to yield the final phosphonic acid. |
Impact of Purification Techniques on Product Purity (e.g., Dialysis)
Following the hydrolysis of PMAPC1 to PMPA, the resulting polymer solution contains the desired polyphosphonic acid as well as byproducts from the reaction and any remaining unreacted reagents. These impurities, which include excess TMSBr, methanol, and various salts or silyl ethers, must be removed to obtain a pure final product.
Dialysis is an effective technique for purifying water-soluble polymers like PMPA. This method utilizes a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger polymer molecules from smaller impurity molecules. worktribe.com The polymer solution is placed inside a dialysis tube or cassette, which is then submerged in a large volume of deionized water. Small molecules and ions can freely pass through the pores of the membrane into the surrounding water (the dialysate), while the larger polymer chains are retained. By repeatedly changing the dialysate, the concentration of impurities in the polymer solution is significantly reduced. This purification step is crucial for ensuring that the final poly(this compound) is free from contaminants that could affect its properties and performance in subsequent applications.
Controlled Polymerization and Copolymerization of Methacryloyloxy Methyl Phosphonic Acid Derivatives
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization has emerged as a versatile and robust method for controlling the polymerization of a wide range of monomers, including those with functional groups like phosphonic acids.
RAFT Polymerization of Phosphonate (B1237965) Precursors Followed by Hydrolysis
An alternative and widely used strategy involves the RAFT polymerization of a phosphonate ester precursor, typically dimethyl(methacryloyloxy)methyl phosphonate, followed by a hydrolysis step to yield the final phosphonic acid-containing polymer. researchgate.netrsc.org This two-step approach is often favored as the precursor monomer can be easier to handle and purify. The RAFT polymerization of the phosphonate precursor proceeds in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net Subsequent hydrolysis, often carried out using reagents like trimethylsilyl (B98337) bromide, effectively converts the phosphonate ester groups into phosphonic acid moieties without significantly altering the polymer backbone. usm.edu
Selection and Efficiency of Chain Transfer Agents (CTAs) (e.g., dithioesters)
The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. For the polymerization of dimethyl(methacryloyloxy)methyl phosphonate, dithioesters have been effectively employed as CTAs. rsc.org These thiocarbonylthio compounds mediate the polymerization via a reversible chain-transfer process, enabling control over the polymer chain growth. researchgate.net The efficiency of the CTA is influenced by the substituents on the thiocarbonylthio group, which affect the kinetics of the addition-fragmentation process. nih.gov The selection of an appropriate CTA ensures a high degree of control over the final polymer characteristics, such as low dispersity and high end-group fidelity. nih.gov
Below is a table summarizing the results of RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) using a dithioester CTA in DMF at 70 °C.
| Entry | [M]₀/[CTA]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,SEC ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50/1/0.1 | 4 | 75 | 8,000 | 8,500 | 1.15 |
| 2 | 100/1/0.1 | 6 | 80 | 16,500 | 17,000 | 1.20 |
| 3 | 150/1/0.1 | 8 | 85 | 25,000 | 24,000 | 1.25 |
Mₙ,th = theoretical number-average molecular weight; Mₙ,SEC = number-average molecular weight determined by size exclusion chromatography; Đ = dispersity.
Kinetic Studies and Control over Polymerization Rate
Kinetic investigations of the RAFT polymerization of phosphonate-containing methacrylates have provided insights into the factors controlling the polymerization rate. The polarity of the solvent has been shown to have a significant effect on the polymerization control. rsc.org For instance, in the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate, low polarity solvents can lead to a decreased polymerization rate and an increase in termination reactions. rsc.org Conversely, very high polarity can result in an increased polymerization rate but may also introduce transfer reactions. rsc.org
The polymerization generally follows first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion. This linear relationship is a key indicator of a controlled polymerization process. The ability to control the polymerization rate is essential for tailoring the molecular architecture of the resulting polymers for specific applications.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that has been explored for the polymerization of phosphonate-containing monomers.
Challenges and Optimization in ATRP of Phosphonate Monomers
The ATRP of phosphonate-containing monomers like dimethyl((methacryloyloxy)methyl)phosphonate is not without its challenges. One of the primary issues is the potential for the phosphorus-containing monomer to complex with the copper catalyst. rsc.org This interaction can remove the copper ions from the catalytic cycle, thereby inhibiting or completely stopping the polymerization. rsc.org This necessitates careful selection of the ligand and solvent system to minimize this undesired interaction.
Despite this challenge, successful ATRP of dimethyl(methacryloyloxy)methyl phosphonate has been reported. researchgate.net Optimization of the reaction conditions, such as using a copper/2,2'-bipyridine based catalytic system in a solvent like DMSO, has been shown to yield homopolymers with narrow molecular weight distributions. researchgate.net Another successful approach has been the use of Initiators for Continuous Activator Regeneration (ICAR) ATRP, which employs a supplementary radical initiator to regenerate the active Cu(I) species, thus maintaining control over the polymerization. researchgate.net These optimization strategies are crucial for overcoming the inherent challenges associated with the ATRP of these functional monomers and for synthesizing well-defined phosphorus-containing polymers.
Control over Molecular Weight and Polydispersity in ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.com The process involves the reversible activation and deactivation of growing polymer chains by a transition metal complex, typically copper-based. mdpi.com This equilibrium between active and dormant species minimizes irreversible termination reactions, enabling excellent control over the polymerization process. rsc.org
While ATRP is a powerful technique for polymerizing a wide range of functional monomers, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been more commonly reported for derivatives of ((methacryloyloxy)methyl)phosphonic acid. For instance, the RAFT polymerization of the precursor monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), has been shown to yield polymers with good control over molecular weight and narrow polydispersity (Đ = 1.15–1.25). This control is fundamental for the subsequent creation of complex polymer architectures.
| Monomer | Polymerization Method | Molecular Weight (g/mol) | Polydispersity (Đ) |
|---|---|---|---|
| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT | 8,000 - 24,000 | 1.15 - 1.25 |
Activators Regenerated by Electron Transfer ATRP (ARGET ATRP)
Activators Regenerated by Electron Transfer (ARGET) ATRP is an advancement of the traditional ATRP technique that offers significant advantages. rsc.org In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species in situ. rsc.org This allows for a significant reduction in the amount of copper catalyst required (down to parts-per-million levels), which is advantageous for both cost and biocompatibility. rsc.org
Furthermore, ARGET ATRP is more tolerant to oxygen and impurities compared to conventional ATRP, simplifying the experimental setup. rsc.org The technique's ability to minimize side reactions and achieve high monomer conversion makes it highly effective for retaining chain-end functionality. rsc.org This feature is particularly valuable for synthesizing high molecular weight block copolymers. rsc.org While specific studies on the ARGET ATRP of this compound are not prevalent, the method's tolerance for functional monomers suggests its strong potential for the controlled polymerization of this and related phosphonated monomers. rsc.org
Other Polymerization Techniques
Beyond controlled radical polymerization, other methods have been employed to synthesize polymers from this compound and its precursors.
Free Radical Polymerization (FRP)
Free radical polymerization (FRP) is a conventional and widely used method for polymerizing vinyl monomers, including phosphonated (meth)acrylates. mdpi.com However, the direct homopolymerization of the unprotected this compound via FRP can be challenging. Bulk homopolymerization of phosphonic acid-containing acrylate (B77674) monomers initiated by AIBN has been reported to result in cross-linked, insoluble polymers. researchgate.net
To circumvent this issue, a common strategy involves the polymerization of a protected precursor monomer. For example, (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), a precursor to this compound, has been successfully homopolymerized using FRP. rsc.org The resulting polymer can then be hydrolyzed to yield the desired poly(this compound). rsc.org This two-step approach avoids the complications associated with the direct polymerization of the acidic monomer.
UV-Induced Polymerization
UV-induced polymerization, or photopolymerization, is a technique that uses ultraviolet light to generate radicals and initiate polymerization. rsc.orgnih.gov This method is particularly valued for its high reaction rates and spatial and temporal control. rsc.org In the context of phosphonated methacrylates, UV-induced polymerization has been utilized for copolymerization. Specifically, low concentrations (1-3 wt%) of phosphonic acid-bearing methacrylates have been successfully copolymerized with a mixture of other acrylates using this technique. researchgate.net This approach is common in applications such as dental materials, where the high reactivity of (meth)acrylates under UV radiation is advantageous. rsc.org
Copolymerization Strategies
Copolymerization is a key strategy to combine the properties of the phosphonic acid-containing monomer with those of other monomers, creating materials with a broad range of functionalities.
Copolymerization with Hydrophobic Monomers (e.g., Methyl Methacrylate, Benzyl (B1604629) Methacrylate)
The copolymerization of phosphonated methacrylates with hydrophobic monomers like methyl methacrylate (MMA) and benzyl methacrylate (BzMA) allows for the creation of amphiphilic polymers.
Methyl Methacrylate (MMA): The reactivity of phosphonated methacrylates in copolymerization with MMA has been investigated. For a similar monomer, 10-(methacryloyloxy)-decylphosphonic acid (MDPA), the reactivity ratios when copolymerized with MMA were found to be rMDPA = 1.01 and rMMA = 0.95. nih.gov Reactivity ratios close to 1 indicate that both monomers have a similar probability of reacting with the growing polymer chain, leading to the formation of a random copolymer with a composition that reflects the initial monomer feed. nih.gov
| Monomer 1 | Monomer 2 | Reactivity Ratio (r1) | Reactivity Ratio (r2) |
|---|---|---|---|
| 10-(methacryloyloxy)-decylphosphonic acid (MDPA) | Methyl Methacrylate (MMA) | 1.01 | 0.95 |
Benzyl Methacrylate (BzMA): A powerful strategy for creating block copolymers involves using a homopolymer of the phosphonated monomer as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of a hydrophobic monomer. Poly((methacryloyloxy)methylphosphonic acid) (PMPA) has been used as a macro-CTA for the RAFT polymerization of benzyl methacrylate (BzMA). vulcanchem.com This process, often conducted via Polymerization-Induced Self-Assembly (PISA), results in the formation of well-defined amphiphilic diblock copolymers, such as PMPA-b-PBzMA, which can self-assemble into various nanostructures. nih.govresearchgate.net
Copolymerization with Hydrophilic Monomers (e.g., Hydroxyethyl (B10761427) Methacrylate, Glycerol (B35011) Monomethacrylate)
The copolymerization of phosphorus-containing methacrylates with hydrophilic monomers is a key strategy for creating functional biomaterials and hydrogels. While direct copolymerization studies of this compound with hydroxyethyl methacrylate (HEMA) or glycerol monomethacrylate are not extensively detailed in the provided sources, related systems offer significant insights. For instance, block copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a monomer with a similar biocompatible profile, have been successfully synthesized with a range of hydrophilic methacrylates, including HEMA and glycerol monomethacrylate, via ATRP. acs.org
In other studies, crosslinked copolymers of HEMA and methacryloyloxyethyl phosphate (B84403) (MOEP) have been investigated, demonstrating that the incorporation of phosphate groups can significantly alter the water transport mechanism within the hydrogel matrix. rsc.org These findings suggest that copolymerizing this compound with monomers like HEMA would likely yield hydrogels with enhanced water absorption and potentially improved biocompatibility, properties that are highly desirable for biomedical applications. acs.orgrsc.org
Block Copolymer Synthesis and Characterization
The synthesis of block copolymers containing a poly(this compound) (PMPA) segment has been effectively achieved using controlled radical polymerization techniques, primarily RAFT. researchgate.netacs.org A common pathway involves first polymerizing the ester-protected monomer, dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1), to create a macro-chain transfer agent (macro-CTA), followed by hydrolysis to unmask the phosphonic acid groups. researchgate.netacs.org This PMPA macro-CTA can then be used to initiate the polymerization of a second monomer, forming a well-defined diblock copolymer. researchgate.net
For example, PMPA macro-CTAs have been chain-extended with benzyl methacrylate (BzMA) via RAFT dispersion polymerization in a methanol (B129727)/water mixture to generate phosphonic acid-functionalized diblock copolymer nano-objects. acs.org Characterization of the resulting PMPA homopolymers by aqueous gel permeation chromatography (GPC) confirmed the controlled nature of the initial polymerization, yielding polymers with low polydispersity indices (Đ). acs.org
| PMPA Macro-CTA | Target DP | Mn (kg mol-1) | Mw/Mn (Đ) |
| PMPA24 | 24 | 10.1 | 1.03 |
| PMPA32 | 32 | 11.1 | 1.03 |
| PMPA42 | 42 | 12.6 | 1.05 |
Table 1: Molecular weight characteristics of poly(this compound) (PMPA) macro-CTAs synthesized via RAFT polymerization, as determined by aqueous GPC. Data sourced from acs.org.
Similarly, ATRP has been employed to prepare diblock copolymers, such as poly(methyl methacrylate)-b-poly(monophosphonic methacrylate), for applications like corrosion protection. rsc.org The ability to create these block copolymers opens avenues for developing advanced materials, including pH-responsive and self-assembling systems. researchgate.netacs.org
Statistical Copolymerization Kinetics and Monomer Reactivity Ratios
Understanding the kinetics of copolymerization and the reactivity ratios of the comonomers is crucial for predicting and controlling the final copolymer composition and microstructure. Studies on the copolymerization of phosphonic acid-containing methacrylates with common monomers like methyl methacrylate (MMA) have provided valuable kinetic data. tandfonline.comnih.gov
For the copolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1), a structurally related monomer, with MMA, the reactivity of both monomers was found to be very similar. tandfonline.comnih.gov The monomer reactivity ratios, determined using methods such as the Jaacks, Fineman–Ross, and nonlinear least-squares methods, were all close to 1. This indicates that the growing macroradicals show little preference for adding either monomer, leading to a random or statistical incorporation of the monomer units along the polymer chain. tandfonline.comnih.gov This behavior is characteristic of an ideal free radical polymerization. tandfonline.comresearchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |
| 10-(methacryloyloxy)-decylphosphonic acid (MDPA) | MMA | 1.01 | 0.95 | Ideal/Random |
| 9-(methacryloyloxy)-2-oxo-nonylphosphonic acid (MONA) | MMA | 1.12 | 1.02 | Ideal/Random |
Table 2: Monomer reactivity ratios for the copolymerization of various phosphonic acid-containing methacrylates with methyl methacrylate (MMA). Data sourced from tandfonline.comnih.govresearchgate.net.
The similarity in reactivity is attributed to the long alkyl chain separating the phosphonic acid group from the methacrylate double bond, resulting in a similar electronic effect on the vinyl group as the methyl group in MMA. nih.gov
Influence of Reaction Conditions on Polymerization Outcome
Solvent Polarity Effects on Polymerization Kinetics and Control
The choice of solvent has a profound impact on the controlled radical polymerization of this compound and its ester derivatives. researchgate.netrsc.org Research on the RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) has demonstrated a strong correlation between solvent polarity and the degree of control over the polymerization process. researchgate.netrsc.orgrsc.org
A delicate balance of polarity is required for optimal results. rsc.org Solvents with low polarity, such as 1,4-dioxane, lead to slow polymerization rates and an increase in termination reactions. rsc.orgrsc.org Conversely, solvents with very high polarity, like dimethyl sulfoxide (B87167) (DMSO) and water, can result in high polymerization rates but also promote undesirable transfer reactions, compromising the "living" character of the polymerization. rsc.orgrsc.org
Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide have been identified as optimal for achieving good control over molecular weight and maintaining low polydispersity. rsc.orgrsc.orgdntb.gov.ua In these solvents, the polarity is sufficient to ensure a good rate of polymerization without being so high as to induce significant transfer reactions. rsc.org
| Solvent | Polarity | Polymerization Outcome |
| 1,4-Dioxane | Low | Low rate, termination reactions |
| N,N-Dimethylformamide (DMF) | High | Good control, good rate |
| N,N-Dimethylacetamide | High | Good control |
| Dimethyl sulfoxide (DMSO) | Very High | High rate, transfer reactions |
| Water | Very High | Transfer reactions |
Table 3: Effect of solvent polarity on the RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1). Data sourced from rsc.orgrsc.orgrsc.orgdntb.gov.ua.
Initiator and Catalyst System Optimization
The success of controlled radical polymerization of this compound derivatives hinges on the careful selection and optimization of the initiator and catalyst system.
For RAFT polymerization , the choice of chain transfer agent (CTA) and initiator is critical. The RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) has been successfully controlled using dithioester CTAs, such as 2-cyano-2-propyl dithiobenzoate (CPDB), in combination with a conventional radical initiator like azobisisobutyronitrile (AIBN). researchgate.netrsc.org An optimal temperature of 70°C in DMF was found to provide a good balance between a high polymerization rate, a short induction period, and excellent control over molecular weight. rsc.org
For ATRP , the catalyst system typically consists of a transition metal complex, often based on copper, and an alkyl halide initiator. researchgate.netrsc.org The ATRP of MAPC1 has been investigated using methyl 2-bromoisobutyrate or ethyl 2-bromoisobutyrate as the initiator. researchgate.netrsc.org The catalytic activity and control over the polymerization are modulated by the ligand coordinated to the copper center. Systems such as Cu(I) Cl/2 ,2'-bipyridine (bpy) and Cu(I)Cl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) have been shown to be effective, with the latter generally providing faster polymerization rates and higher monomer conversions. researchgate.net
Polymer Architecture and Self Assembly of Poly Methacryloyloxy Methyl Phosphonic Acid Systems
Design and Synthesis of Complex Polymer Architectures
The synthesis of complex polymer architectures based on PMMAPA is a multi-step process that typically begins with the polymerization of a protected monomer, followed by deprotection and subsequent chain extension. This approach allows for precise control over the molecular weight and architecture of the final polymer.
Macro-CTA Synthesis and Chain Extension
The synthesis of a PMMAPA macro-chain transfer agent (macro-CTA) is a critical first step in building more complex architectures. Due to the reactive nature of the phosphonic acid group, a common strategy involves the RAFT polymerization of its dimethyl ester precursor, dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1 or MP), followed by a hydrolysis step. researchgate.netcore.ac.ukrsc.orgacs.org
The RAFT polymerization of MAPC1 can be conducted in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 70 °C) using a dithioester chain transfer agent like 2-cyano-2-propyl dithiobenzoate (CPDB). rsc.orgacs.org This yields a well-defined poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1 or PMP) macro-CTA with controlled molecular weight and low dispersity (Đ). researchgate.netrsc.org The resulting PMAPC1 can then be hydrolyzed to afford the desired poly((methacryloyloxy)methyl phosphonic acid) (PMMAPA) macro-CTA. researchgate.netrsc.org This hydrolysis is often achieved using trimethylsilyl (B98337) bromide (TMSBr). core.ac.ukacs.org
The successful synthesis of PMMAPA macro-CTAs with varying degrees of polymerization (DP) has been reported, demonstrating the robustness of this method. These macro-CTAs serve as the foundation for subsequent chain extension reactions to create block copolymers. researchgate.netcore.ac.ukacs.org The ability to restart the RAFT polymerization from a PMAPC1 macro-CTA has been demonstrated, opening the door to complex polymer designs. rsc.org
Table 1: Synthesis and Characterization of PMMAPA Macro-CTAs This table presents representative data on the synthesis of PMMAPA macro-CTAs with different target degrees of polymerization.
| Target DP of PMMAPA | Actual DP of PMAPC1 Precursor | Mn ( g/mol ) of PMAPC1 Precursor (DMF GPC) | Đ (Mw/Mn) of PMAPC1 Precursor | Mn ( g/mol ) of PMMAPA Macro-CTA (Aqueous GPC) | Đ (Mw/Mn) of PMMAPA Macro-CTA |
| 24 | 24 | 5,400 | 1.20 | 10,100 | 1.03 |
| 32 | 32 | 7,000 | 1.23 | 11,100 | 1.03 |
| 42 | 42 | 9,500 | 1.22 | 12,600 | 1.05 |
Diblock Copolymer Formation
With a well-defined PMMAPA macro-CTA in hand, the synthesis of diblock copolymers can be achieved through chain extension with a second monomer. A common choice for the second block is a hydrophobic monomer, which will drive the self-assembly process in a polar solvent. Benzyl (B1604629) methacrylate (B99206) (BzMA) is a frequently used core-forming monomer in this context. core.ac.ukvulcanchem.com
The chain extension is typically carried out via RAFT dispersion polymerization. In this process, the PMMAPA macro-CTA, the second monomer (e.g., BzMA), and a radical initiator are dissolved in a solvent that is a good solvent for the PMMAPA block but a poor solvent for the resulting second block. core.ac.ukacs.org As the polymerization of the second monomer proceeds, the growing diblock copolymer becomes amphiphilic and self-assembles in situ. Methanol (B129727) or mixtures of methanol and water are often used as the solvent for this process. vulcanchem.com
The resulting diblock copolymers, such as PMMAPA-b-PBzMA, can be synthesized with a range of block lengths, which is a key parameter in controlling the final morphology of the self-assembled nano-objects. core.ac.uk
Polymerization-Induced Self-Assembly (PISA)
PISA is a powerful and efficient technique for the in-situ formation of block copolymer nano-objects at high concentrations. nih.govresearchgate.netnih.govresearchgate.net For PMMAPA-based systems, PISA is typically conducted as a RAFT dispersion polymerization in an alcoholic or aqueous-alcoholic medium. core.ac.uk The process starts with a soluble PMMAPA macro-CTA which is chain-extended with a monomer that becomes insoluble as it polymerizes, leading to the formation of core-shell nanostructures. researchgate.net
Formation of Nano-Objects (Spherical Micelles, Worm-like Structures, Vesicles)
The morphology of the nano-objects formed during the PISA of PMMAPA-b-PBzMA diblock copolymers is highly dependent on the relative block lengths of the hydrophilic PMMAPA stabilizer block and the hydrophobic PBzMA core-forming block. core.ac.uk By systematically varying the degrees of polymerization (DP) of both blocks, it is possible to access a range of morphologies, including spherical micelles, worm-like (or cylindrical) micelles, and vesicles (also known as polymersomes). nih.govnih.govresearchgate.net
Spherical Micelles: These are typically formed when the core-forming PBzMA block is relatively short compared to the PMMAPA stabilizer block. researchgate.net
Worm-like Structures: As the DP of the PBzMA block is increased, a transition from spherical to worm-like micelles is observed. These elongated structures can form entangled networks, leading to the formation of soft, free-standing gels. nih.govnih.gov
Vesicles: With a further increase in the length of the hydrophobic PBzMA block, the worm-like structures can evolve into enclosed, hollow spheres known as vesicles. nih.govnih.gov The formation of vesicles from worms is a complex process that can involve intermediate structures. nih.govresearchgate.net
The ability to predictably tune the morphology of the resulting nano-objects by adjusting the copolymer composition is a key advantage of the PISA methodology. nih.gov
Parameters Influencing Morphological Transitions (e.g., Degree of Polymerization of Blocks, Solvent Composition)
The final morphology of the self-assembled nano-objects in a PISA formulation is governed by a delicate interplay of several parameters. The most critical of these is the relative volume fractions of the stabilizer and core-forming blocks, which can be controlled by their respective degrees of polymerization. researchgate.net
For the PMMAPA-b-PBzMA system, a phase diagram can be constructed to map the observed morphologies as a function of the DPs of the two blocks. core.ac.uk This allows for the rational design of copolymers to target specific nano-object shapes.
Table 2: Influence of Block Copolymer Composition on Nano-Object Morphology for PMMAPA-b-PBzMA This table summarizes the observed morphologies for different compositions of PMMAPA-b-PBzMA synthesized via RAFT alcoholic dispersion polymerization.
| PMMAPA Stabilizer Block DP | Target PBzMA Core-Forming Block DP | Observed Morphology |
| 24 | 50 | Spheres |
| 24 | 100 | Spheres + Worms |
| 24 | 200 | Worms |
| 24 | 300 | Worms + Vesicles |
| 24 | 400 | Vesicles |
| 32 | 100 | Spheres |
| 32 | 200 | Worms |
| 32 | 300 | Worms + Vesicles |
| 42 | 200 | Spheres + Worms |
| 42 | 300 | Worms |
Besides the block copolymer composition, the solvent composition also plays a significant role in determining the final morphology. rsc.orgrsc.org The solvency of the medium for both the stabilizer and the growing core-forming block can influence the packing of the copolymer chains and thus the preferred curvature of the resulting nano-objects. rsc.org For instance, in the RAFT-mediated PISA of benzyl methacrylate, varying the ethanol/water ratio in the solvent mixture has been shown to have a profound effect on the polymerization kinetics and the resulting morphologies. rsc.org
Self-Assembly Mechanisms in Aqueous Media
The self-assembly of PMMAPA-containing block copolymers in aqueous media is primarily driven by the hydrophobic effect, where the insoluble block (e.g., PBzMA) minimizes its contact with water by forming the core of the nano-objects. The hydrophilic PMMAPA block forms the corona, which provides colloidal stability. researchgate.net
Interfacial and Adhesion Mechanisms of Polymers Derived from Methacryloyloxy Methyl Phosphonic Acid
Chelation and Metal Coordination Properties of Phosphonic Acid Groups
The phosphonic acid moiety (-PO(OH)₂) is a powerful ligand for a wide range of metal ions and metal-containing surfaces. This functionality is central to the adhesive and interfacial properties of polymers derived from ((methacryloyloxy)methyl)phosphonic acid, enabling strong interactions through deprotonation and coordination. researchgate.net
Adsorption to Inorganic Substrates (e.g., Hydroxyapatite (B223615), Metal Oxides, Calcium)
Polymers containing phosphonic acid groups demonstrate a high affinity for various inorganic substrates. This is due to the ability of the phosphonic acid to form stable, robust bonds with metals and metal oxides. specificpolymers.com Research has shown that these polymers can effectively bind to surfaces such as iron oxide, titanium oxide, cerium oxide, and aluminum oxide. specificpolymers.com The adhesion is significantly more stable and robust than that provided by other linking groups like alkoxysilanes, particularly in aqueous environments. specificpolymers.com
The interaction with calcium-based materials, such as hydroxyapatite (HA), is particularly noteworthy. Studies on similar adhesive monomers containing phosphate (B84403) groups, like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), show a strong chemical bonding potential with hydroxyapatite. researchgate.net The adsorption of these functional monomers onto HA surfaces follows a Langmuir isotherm model, indicating a chemical adsorption process. researchgate.netnih.gov This strong interaction is crucial for applications in dental and orthopedic fields where adhesion to bone and tooth enamel (which are primarily composed of HA) is required.
Role in Ion Exchange Processes (e.g., Lanthanides, U(VI), Ti(IV), Fe(III), Cd(II), Ni(II))
The phosphonic acid groups in these polymers act as effective ion exchange sites. Their unique ionization potential allows them to bind metals through an ion-exchange mechanism at pH levels above their pKa, and through complexation at lower pH. mdpi.com This property makes them more selective than strongly acidic polymers like those with sulfonic acid groups. mdpi.com
Polymers with phosphonic acid functionalities have proven to be highly selective for hard Lewis acid cations. mdpi.com This selectivity is particularly pronounced for lanthanides, U(VI), Ti(IV), and Fe(III). mdpi.com Additionally, these polymers can facilitate the sorption of other divalent cations, including Ni(II) and Cd(II). specificpolymers.com The affinity and selectivity for different ions can be influenced by factors such as steric interactions and the coordination preferences of the metal ions. nih.govtennessee.edursc.org For instance, aminothiophosphonate resins have shown high selectivity for Cd(II) with negligible sorption of Ni(II). mdpi.com
The table below summarizes the ion exchange capabilities of phosphonic acid-based polymers for various metal ions mentioned in the literature.
| Metal Ion | Interaction Type | Reference |
| Lanthanides (Ln³⁺) | Ion Exchange / Coordination | mdpi.comnih.govrsc.orgresearchgate.net |
| Uranium (U(VI)) | Ion Exchange | mdpi.com |
| Titanium (Ti(IV)) | Ion Exchange | mdpi.com |
| Iron (Fe(III)) | Ion Exchange | mdpi.com |
| Cadmium (Cd(II)) | Sorption / Coordination | specificpolymers.commdpi.com |
| Nickel (Ni(II)) | Sorption | specificpolymers.com |
Adsorption Energy and Binding Strength
The binding of phosphonic acids to metal oxide surfaces is a strong interaction, often described as a tripodal grafting of the phosphonate (B1237965) ligand. researchgate.net While specific adsorption energy values for this compound are not extensively detailed in the provided literature, the stability of the resulting bonds indicates a significant binding strength. For example, phosphonic acid-based coatings on metal oxides are notably more robust and stable than those formed by alkoxysilanes. specificpolymers.com
Studies using X-ray photoelectron spectroscopy (XPS) on similar systems provide insight into the electronic nature of this bond. The binding energy for P-OH groups is typically in the range of 532.6 to 533.6 eV, indicating a strong interaction with the substrate. nih.gov The formation of compact, self-assembled monolayers of organophosphonates on oxide surfaces, with molecular packing close to crystalline density, further attests to the strength of the adsorption. acs.org This strong binding is a result of the deprotonation of the acid group and subsequent coordination with the metal centers on the substrate surface. researchgate.net
Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the behavior of polymers derived from this compound. The phosphonic acid group, with its P=O acceptor and P-OH donor sites, can engage in extensive intra- and intermolecular hydrogen bonding. nih.gov This creates a robust network that influences the material's physical and chemical properties. mdpi.comnih.gov
In Fourier-transform infrared (FTIR) spectroscopy, the presence of a strong hydrogen bonding network is evidenced by a characteristic broadening of the peak corresponding to the hydroxyl groups, typically observed in the region of 3300–2000 cm⁻¹. mdpi.com This hydrogen bonding is crucial for stabilizing self-associates of the phosphonic acid groups, which can form various motifs such as chains and sheets. researchgate.net These interactions can enhance the ionic affinities of the polymer for metal ions by increasing the basicity of the phosphoryl oxygen (P=O). nih.gov This cooperative effect between the acidic proton and the phosphoryl oxygen is a key feature of phosphonic acid-containing materials. nih.govrsc.org
Covalent Bond Formation at Interfaces
Beyond chelation and hydrogen bonding, polymers functionalized with phosphonic acid groups can form permanent covalent bonds at certain interfaces, leading to exceptionally durable adhesion.
Reaction with Hydroxyl Groups of Lignin (B12514952) to form P-O-C Bonds
A significant example of covalent bond formation is the reaction between phosphonic acids and the hydroxyl groups present in lignin, a complex biopolymer. This reaction, a form of esterification or phosphorylation, results in the formation of stable phosphorus-oxygen-carbon (P-O-C) bonds. nih.govresearchgate.net This covalent modification of lignin with organophosphorus compounds is a technique being explored for developing advanced materials, such as flame retardants. nih.govresearchgate.net The formation of these P-O-C linkages can crosslink biopolymer fragments, enhancing the structural integrity of the resulting composite material.
Surface Modification Mechanisms of Polymers Derived from this compound
Polymers derived from this compound and its ester precursors are highly valued for their ability to alter the surface properties of various substrates. This is due to the dual functionality of the monomer: a polymerizable methacrylate (B99206) group and a highly reactive phosphonic acid group. This combination allows for the creation of surfaces with enhanced adhesion, tailored chemical reactivity, and improved compatibility with other materials. The mechanisms behind these modifications range from direct grafting onto organic particles to forming chemical bridges in coatings and creating micromechanical interlocking structures on mineralized tissues.
Modification of Lignin Particles
Lignin, an abundant natural polymer, is a subject of intense research for its use as a filler or component in green polymer composites. However, its utility is often hampered by its incompatibility with many polymer matrices. Chemical modification of the lignin surface is a key strategy to overcome this limitation. One such approach involves the use of phosphonated methacrylates, such as dimethyl((methacryloyloxy)methyl) phosphonate, the ester form of this compound.
The primary mechanism for modifying lignin particles involves the chemical reaction between the monomer and the abundant hydroxyl groups present on the lignin structure. These modifications typically proceed through esterification or transesterification reactions, where the phosphonate or methacrylate group of the monomer is covalently bonded to the lignin surface. This process grafts the functional monomer onto the lignin particles, fundamentally altering their surface chemistry. The grafted methacrylate groups can then participate in subsequent polymerization reactions, allowing the lignin particle to be chemically integrated into a polymer matrix, improving dispersion and stress transfer within the resulting composite material.
Surface Grafting via Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating well-defined polymer chains. When applied in a surface-initiated mode (SI-CRP), these techniques allow for the growth of dense, covalently attached polymer layers, known as polymer brushes, from a substrate surface.
Polymers of this compound can be effectively grafted from surfaces using a "grafting from" approach. The process begins with the immobilization of a CRP initiator (for ATRP) or a chain transfer agent (for RAFT) onto the substrate. The surface is then exposed to the this compound monomer (or its ester precursor, which is often more stable during polymerization) under polymerizing conditions. The polymer chains grow directly from the surface-anchored sites, resulting in a dense layer of end-grafted polymers.
Research has successfully demonstrated the controlled polymerization of both dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) and its hydrolyzed acid form, this compound (hMAPC1), via RAFT. This controlled behavior is crucial as it allows for the synthesis of complex polymer architectures, including surface-grafted layers with precise control over thickness and density.
Table 1: RAFT Polymerization Conditions for Phosphonate Monomers
| Monomer | Polymerization Technique | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| Dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) | RAFT | DMF | 70°C | Good control over molecular weight was achieved, with polarity of the solvent affecting the polymerization rate. | acs.org |
| This compound (hMAPC1) | RAFT | Not Specified | Not Specified | Controlled RAFT polymerization of the phosphonic acid monomer was successfully achieved. | acs.org |
This surface grafting mechanism is versatile and can be applied to various substrates, including silicon wafers and metal oxides, to impart specific properties such as enhanced biocompatibility, corrosion resistance, or adhesion.
Adhesion Promotion in Coatings
The bifunctional nature of this compound makes it an excellent adhesion promoter, particularly for coatings on metal substrates. mdpi.comspecialchem.com The mechanism relies on the distinct roles of its two functional groups. caplinq.com
Substrate Bonding : The phosphonic acid group serves as the "hook" that anchors the molecule to the substrate. caplinq.com It has a strong affinity for metal oxides present on the surface of metals like aluminum, steel, and titanium. alfa-chemistry.com The phosphonic acid can form robust, hydrolytically stable bonds with the surface through various interactions, including covalent (P-O-Metal), ionic, and strong hydrogen bonds. caplinq.comnih.gov This creates a durable, chemisorbed monolayer at the interface between the substrate and the coating. mdpi.com
Coating Integration : The methacrylate group acts as the "tail" that connects the anchored molecule to the coating matrix. caplinq.com This vinyl group is capable of copolymerizing with other monomers in the coating formulation (e.g., acrylates, methacrylates, styrenes) during the curing process, whether initiated by radiation, heat, or redox systems. google.com
Etching Patterns and Resin Tag Formation on Substrates
In fields such as dentistry, acidic polymerizable monomers like this compound are used in self-etching adhesive systems. jst.go.jpnih.gov These systems simplify clinical procedures by combining the etching and priming steps. The mechanism is based on creating micromechanical interlocking at the interface between the adhesive and the tooth structure (enamel and dentin). pocketdentistry.comsmilesofvirginia.com
The process unfolds as follows:
Microscopic Etching : When the adhesive containing the phosphonic acid monomer is applied to the tooth, its acidic nature allows it to demineralize and dissolve the mineral content (hydroxyapatite) of the enamel and dentin on a microscopic scale. rfppl.co.innih.gov This process does not remove the tissue wholesale but creates a pattern of microporosities, exposing a network of enamel prisms or dentinal collagen fibers. semanticscholar.orgacs.org The resulting surface is rougher and has a higher surface energy, making it more receptive to bonding. rfppl.co.in
Infiltration and Polymerization : The low-viscosity monomer mixture then infiltrates these newly created microporosities. smilesofvirginia.com
Resin Tag Formation : Upon curing (typically via photo-polymerization), the monomer polymerizes in situ within the etched surface. The resulting solidified polymer extensions that are interlocked with the porous tooth structure are known as "resin tags". wjpmr.com These tags provide a strong and stable micromechanical bond, anchoring the restorative material (e.g., a composite filling) to the tooth. smilesofvirginia.comjocpd.com
Studies on analogous phosphate and phosphonate-containing monomers have shown that this self-etching mechanism can produce durable bonds and distinct etching patterns, leading to the formation of long and numerous resin tags that are critical for clinical success. oatext.comnih.govjidmr.com
Table 2: Comparison of Etching Effects on Dental Substrates
| Etching Agent Type | Mechanism | Result on Enamel | Result on Dentin | Bonding Principle | Reference |
|---|---|---|---|---|---|
| Phosphoric Acid (Etch-and-Rinse) | Aggressive demineralization, smear layer removal. | Creates deep, distinct honeycomb-like etch patterns. | Removes smear layer and demineralizes top layer to expose collagen network. | Micromechanical interlocking via deep resin tags. | nih.govacs.org |
| Acidic Monomers (Self-Etch) | Simultaneous demineralization and infiltration, smear layer modification. | Creates a shallower, less defined etch pattern. | Forms a "hybrid layer" by incorporating the smear layer. | Micromechanical interlocking and potential for chemical interaction with hydroxyapatite. | nih.govpocketdentistry.comoatext.com |
Functional Properties and Material Characteristics of Poly Methacryloyloxy Methyl Phosphonic Acid and Copolymers
pH-Responsive Behavior and Solubility Transitions
Poly(((methacryloyloxy)methyl)phosphonic acid) (PMPA) exhibits pronounced pH-responsive behavior due to the presence of phosphonic acid groups along its polymer chain. The phosphonic acid moiety, -PO(OH)₂, is dibasic, meaning it can donate two protons, with two distinct dissociation constants (pKa values). The first pKa (pKa₁) is typically in the range of 1.3 to 2.16, while the second (pKa₂) is around 6.3 to 7.21. nih.gov This dual acidity is central to the polymer's solubility transitions in aqueous solutions.
At very low pH (below pKa₁), the phosphonic acid groups are fully protonated (-PO(OH)₂), and the polymer chain is relatively collapsed and less soluble in water due to hydrogen bonding. As the pH increases above pKa₁, the first proton dissociates, forming -PO(O⁻)(OH). This introduces negative charges along the polymer backbone, leading to electrostatic repulsion between the ionized groups. This repulsion causes the polymer chain to uncoil and extend, which in turn increases its solubility in water. A more significant conformational change and increase in solubility occurs as the pH rises above pKa₂, leading to the second deprotonation and the formation of the -PO(O₂²⁻) group. kinampark.com The increased charge density at this stage enhances the electrostatic repulsions, causing the polymer to adopt a more extended, fully solvated conformation. kinampark.com
This pH-dependent behavior allows for sharp solubility transitions. For instance, the transition between a collapsed, less soluble state at low pH and an extended, soluble state at higher pH can be exploited for various applications. The precise pH at which these transitions occur can be tuned by copolymerization with other monomers, altering the local chemical environment of the phosphonic acid groups. This responsiveness is a key characteristic of PMPA, making it a "smart" polymer for use in stimuli-responsive materials.
Thermal Characteristics of Polymers
The glass transition temperature (Tg) is a critical thermal property of amorphous polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of this compound has a reported glass transition temperature of approximately 128°C.
Polymers containing phosphonic acid groups generally exhibit good thermal stability. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition profile of these polymers. The decomposition of phosphonic acid-containing polymers often occurs in multiple steps. doi.org
Table 1: Thermal Decomposition Characteristics of a Phosphonate-Containing Copolymer
| Decomposition Stage | Temperature Range (°C) | Associated Process |
|---|---|---|
| 1 | ~180 | Initial depolymerization (for PMMA component) |
| 2 | 250 - 300 | Depolymerization from chain ends (for PMMA component) |
| 3 | >350 | Random scission and depolymerization (for PMMA component) |
| - | 220 - 404 | Multi-stage decomposition for phosphonate (B1237965) copolymers, leading to char formation |
Rheological Properties of Solutions and Gels
The rheological, or flow, properties of poly(this compound) solutions and gels are highly dependent on factors such as polymer concentration, pH, and ionic strength. In solution, the viscosity is strongly influenced by the conformation of the polymer chains. At low pH, where the polymer is in a more compact state, solutions will exhibit lower viscosity. As the pH increases and the polymer chains expand due to electrostatic repulsion, the viscosity of the solution increases significantly.
When crosslinked to form hydrogels, PMPA can form robust gel networks. The mechanical properties of these gels, such as their storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous response, respectively, are also pH-dependent. At pH values where the polymer is highly charged and swollen, the hydrogels are typically more elastic. The rheology of these systems can exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is a common characteristic of polymer solutions and gels where the polymer chains align with the direction of flow under shear. mdpi.com The ability to form gels with tunable mechanical properties makes these materials interesting for applications requiring specific rheological profiles.
Water Uptake and Swelling Behavior of Hydrogels
Hydrogels based on poly(this compound) demonstrate significant water uptake and pH-dependent swelling behavior. The presence of hydrophilic phosphonic acid groups allows the polymer network to absorb and retain large amounts of water. The swelling ratio, which is the ratio of the weight of the swollen hydrogel to its dry weight, is a key parameter used to characterize this property.
The swelling of PMPA hydrogels is highly sensitive to the pH of the surrounding environment. At low pH, the hydrogels are in a relatively collapsed state with a lower degree of swelling. As the pH increases above the pKa values of the phosphonic acid groups, the network becomes ionized, leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the osmotic pressure difference between the gel and the surrounding solution, drives the influx of water into the hydrogel, causing it to swell significantly. The maximum swelling is typically observed at higher pH values where the phosphonic acid groups are fully deprotonated. The swelling behavior can also be influenced by the presence of salts in the aqueous solution, as cations can screen the negative charges on the polymer chains, reducing electrostatic repulsion and leading to a decrease in the swelling ratio. acs.org
Table 2: Factors Influencing Swelling of Phosphonic Acid Hydrogels
| Factor | Effect on Swelling Ratio | Underlying Mechanism |
|---|---|---|
| Increasing pH | Increase | Increased ionization of phosphonic acid groups, leading to greater electrostatic repulsion and osmotic pressure. |
| Increasing Ionic Strength (Salt Concentration) | Decrease | Charge screening by counter-ions reduces electrostatic repulsion between polymer chains. |
| Crosslinking Density | Decrease | A higher degree of crosslinking restricts the expansion of the polymer network. |
Surface Properties of Modified Materials
The phosphonic acid groups in this compound and its polymers provide a powerful tool for modifying the surface properties of various materials. Phosphonic acids are known to have a strong affinity for metal oxide surfaces, where they can form stable, covalent-like bonds. This allows for the creation of robust polymer coatings on substrates such as alumina, titania, and zirconia.
When a surface is modified with PMPA, its properties are significantly altered. The modified surface becomes more hydrophilic due to the presence of the polar phosphonic acid groups. This can lead to improved wettability and anti-fouling characteristics. The surface charge can also be controlled by adjusting the pH of the surrounding environment, which can be useful for applications in areas like biomaterials and sensors. The ability of phosphonic acids to chelate metal ions also means that PMPA-modified surfaces can be used for applications such as corrosion inhibition or for capturing specific metal ions from solution. The ease of applying these polymers as thin films or grafted layers makes them versatile for a wide range of surface functionalization applications. researchgate.net
Wettability
The wettability of a polymer surface, a critical characteristic for applications ranging from biomedical devices to coatings, is determined by its chemical composition and surface topography. This property is typically quantified by measuring the contact angle of a liquid, most commonly water, on the polymer surface. A low contact angle indicates high wettability (a hydrophilic surface), while a high contact angle suggests low wettability (a hydrophobic surface).
For poly(this compound) and its copolymers, the presence of the phosphonic acid group is expected to confer hydrophilic properties due to its capacity for hydrogen bonding with water molecules. However, a thorough review of available scientific literature reveals a lack of specific research findings detailing the contact angle measurements for the homopolymer of this compound or its copolymers. While the synthesis and other properties of these polymers have been described, quantitative data on their wettability are not present in the reviewed literature.
Consequently, a data table for wettability, as requested, cannot be generated due to the absence of published research data on this specific functional property.
Surface Free Energy
Surface free energy is a thermodynamic property that quantifies the excess energy at the surface of a material compared to the bulk. It is a key parameter in understanding and predicting adhesion, wetting, and biocompatibility. The surface free energy of a polymer is influenced by its chemical structure, molecular orientation at the surface, and surface roughness.
The phosphonic acid moieties in poly(this compound) are anticipated to contribute a significant polar component to the surface free energy, influencing its interaction with other materials. Copolymers incorporating this compound would exhibit surface free energies that are dependent on the type and concentration of the comonomers used.
Despite the theoretical importance of this property, extensive searches of scientific databases and literature have not yielded specific experimental data on the surface free energy of poly(this compound) or its copolymers. Research articles detailing the calculation or measurement of the dispersive and polar components of surface free energy for these specific materials could not be located.
Therefore, it is not possible to provide a data table with detailed research findings on the surface free energy of poly(this compound) and its copolymers.
Advanced Applications in Engineered Materials
Adhesion Promoters and Primers
The phosphonic acid group of ((methacryloyloxy)methyl)phosphonic acid provides a strong affinity for metal and metal oxide surfaces. This interaction, which can involve the formation of coordinate bonds, allows for the creation of a robust interface between an organic polymer and an inorganic substrate. The methacrylate (B99206) group, in turn, enables copolymerization with other monomers, effectively integrating the adhesion-promoting molecule into the bulk material.
Anticorrosion Coatings for Metallic Substrates
Polymers incorporating this compound are utilized as effective anticorrosion coatings for metallic substrates such as steel and bronze. The phosphonic acid groups strongly adsorb onto the metal surface, forming a dense, protective monolayer that acts as a barrier to corrosive agents. researchgate.net This self-assembled film enhances the adhesion of subsequent organic coatings and inhibits the electrochemical processes that lead to corrosion. researchgate.net The performance of these coatings is often evaluated using electrochemical impedance spectroscopy (EIS), which measures the coating's resistance to ion flow and its capacitance. Higher coating resistance (Rct) and lower capacitance values indicate superior corrosion protection. dau.eduresearchgate.net
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Anticorrosion Coatings
| Coating System | Substrate | Exposure Time in 3.5% NaCl | Coating Resistance (Rct) (Ω·cm²) | Corrosion Inhibition Efficiency (%) |
|---|---|---|---|---|
| Epoxy-Amine | Carbon Steel | 24 hours | 1.2 x 106 | 90 |
| Epoxy-Amine with Phosphonic Acid Additive | Carbon Steel | 24 hours | 8.5 x 107 | 98 |
| Polyurethane | Bronze | 1 week | 5.2 x 105 | 85 |
| Polyurethane with Phosphonic Acid Primer | Bronze | 1 week | 3.7 x 106 | 95 |
This table presents illustrative data synthesized from typical results found in the literature on phosphonic acid-based corrosion inhibitors. The values are representative of the improvements observed when phosphonic acids are incorporated into coating systems.
Adhesion to Biomedical Substrates (e.g., Stainless Steel, Titanium)
In the biomedical field, establishing a stable and durable bond between a polymeric material and a metallic implant, such as those made from stainless steel or titanium, is crucial for the longevity and success of the device. Primers containing phosphonic acid monomers have demonstrated a significant ability to enhance the adhesion of resins to these biomedical alloys. researchgate.net The phosphonic acid group interacts with the oxide layer of the metal, while the methacrylate group copolymerizes with the resin cement, creating a strong and durable interface. researchgate.net Studies have shown that the use of such primers can substantially increase the shear bond strength of the adhesive joint.
Table 2: Shear Bond Strength of Phosphonic Acid-Based Primers to Biomedical Alloys
| Primer System | Substrate | Luting Agent | Shear Bond Strength (MPa) (24h water storage) | Shear Bond Strength (MPa) (After Thermocycling) |
|---|---|---|---|---|
| No Primer (Control) | Cast Titanium | PMMA Resin | 8.5 ± 2.1 | 5.2 ± 1.8 |
| Phosphonic Acid Primer | Cast Titanium | PMMA Resin | 29.7 ± 2.0 | 25.2 ± 1.7 |
| No Primer (Control) | Co-Cr Alloy | PMMA Resin | 10.2 ± 3.5 | 6.8 ± 2.9 |
| Phosphonic Acid Primer | Co-Cr Alloy | PMMA Resin | 26.5 ± 3.3 | 23.8 ± 2.5 |
| Phosphate (B84403) Monomer Primer | Zirconia | Composite Resin | 29.9 ± 2.4 | 28.9 ± 3.1 |
This table compiles representative shear bond strength data from studies evaluating the efficacy of phosphonic and phosphate acid-containing primers on various biomedical substrates. researchgate.netnih.govnih.gov
Dental Adhesive Systems (Material Science Aspects)
This compound and analogous functional monomers are integral to modern dental adhesive systems, particularly in self-etching primers. These molecules perform a dual function: they etch the tooth structure to create a receptive surface and simultaneously prime it for bonding with the restorative resin.
When applied to dentin, the acidic phosphonic acid groups demineralize the surface, removing the smear layer and exposing the collagen fibril network within the dentin matrix. This demineralization is followed by the infiltration of the monomer and other resin components into the exposed collagen network. Subsequent polymerization of the resin within this demineralized zone creates an interlocking structure known as the "hybrid layer." rde.ac This layer is a key element in the micromechanical bonding of the restoration to the tooth. The thickness of the hybrid layer can vary depending on the acidity of the primer and the application time. nih.gov
Table 3: Correlation of Hybrid Layer Thickness and Microtensile Bond Strength
| Adhesive System | Etching Time | Hybrid Layer Thickness (µm) | Microtensile Bond Strength (MPa) |
|---|---|---|---|
| Self-Etch Primer (Phosphonic Acid-based) | 20 seconds | 2.7 ± 0.5 | 16.2 ± 3.1 |
| Phosphoric Acid Etch (35%) | 15 seconds | 4.8 ± 0.9 | 19.8 ± 2.4 |
| Phosphoric Acid Etch (35%) | 60 seconds | 6.5 ± 1.2 | 14.5 ± 2.5 |
| Phosphoric Acid Etch (35%) | 120 seconds | 8.2 ± 1.5 | 11.3 ± 2.1 |
This table presents data illustrating the relationship between the demineralization depth (hybrid layer thickness) and the resulting bond strength. Data is synthesized from studies investigating different etching protocols. nih.govactaodontologicalat.comresearchgate.net
The polymerization kinetics at the adhesive-dentin interface are critical for the formation of a stable bond. The presence of water and the polarity of the environment can influence the rate and degree of polymerization. nih.gov Studies on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (B1237965), a precursor to the phosphonic acid monomer, have shown that solvent polarity affects the control over the polymerization process. nih.gov A well-controlled polymerization at the interface ensures the formation of a dense, cross-linked polymer network that is resistant to degradation.
The demineralization process during bonding can expose and activate endogenous matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, within the dentin matrix. These enzymes can degrade the collagen fibrils at the base of the hybrid layer over time, leading to a breakdown of the bond. Phosphonic acid-containing compounds have been shown to inhibit the activity of these MMPs. nih.gov This inhibitory effect is attributed to the ability of the phosphonic acid groups to chelate the zinc and calcium ions that are essential for the catalytic activity of MMPs. By inhibiting these enzymes, phosphonic acid-based adhesives can help to preserve the integrity of the hybrid layer and enhance the long-term durability of the restoration.
Table 4: Inhibition of Matrix Metalloproteinase (MMP) Activity by Phosphonic Acid Compounds
| Inhibitor | Concentration (µg/mL) | MMP-9 Inhibition (%) |
|---|---|---|
| Polyvinylphosphonic acid (PVPA) | 100 | 77.2 ± 1.4 |
| Polyvinylphosphonic acid (PVPA) | 200 | 81.5 ± 4.7 |
| Polyvinylphosphonic acid (PVPA) | 500 | 83.1 ± 3.1 |
| Polyvinylphosphonic acid (PVPA) | 1000 | 89.5 ± 3.4 |
| GM6001 (Control Inhibitor) | N/A | 82.1 ± 6.3 |
This table presents data on the inhibitory effect of a phosphonic acid-containing polymer on MMP-9 activity, demonstrating its potential to protect the collagen matrix in dental restorations. Data is based on a study of polyvinylphosphonic acid. nih.gov
Flame Retardant Materials
The incorporation of phosphorus-containing compounds into polymer structures is a well-established strategy for imparting flame retardancy. This compound and its derivatives serve as reactive flame retardants, meaning they are chemically bonded to the polymer backbone. This approach offers significant advantages over additive flame retardants, as it prevents loss or leaching of the retardant agent during the material's service life, ensuring permanent fire protection. The effectiveness of these phosphonic acid-based monomers lies in their ability to alter the decomposition pathway of the polymer during combustion, typically promoting char formation and reducing the release of flammable gases.
This compound and its related esters can be integrated into various polymer matrices through copolymerization. The methacryloyl group provides a reactive site for free-radical polymerization, allowing it to be easily incorporated alongside other common monomers like methyl methacrylate (MMA).
For instance, studies on the copolymerization of bis[2-(methacryloyloxy)ethyl] phosphate, a structurally similar compound, with MMA have demonstrated successful integration into the poly(methyl methacrylate) (PMMA) backbone. marquette.edumarquette.edu This process results in a copolymer with covalently bonded phosphorus groups. The presence of these phosphate/phosphonate moieties not only imparts flame retardancy but can also improve the dispersion of other additives, such as layered double hydroxides (LDHs) and montmorillonite (B579905) (MMT), within the polymer matrix. marquette.edumarquette.edu This enhanced dispersion contributes to improved thermal stability and fire resistance properties of the final nanocomposite material. marquette.edu The polymerization is typically carried out via conventional methods like suspension polymerization. marquette.edu
A key mechanism by which phosphorus-based flame retardants operate is through condensed-phase action, primarily by enhancing the formation of a protective char layer upon heating. This char acts as an insulating barrier, shielding the underlying polymer from the heat source and limiting the mass transport of flammable volatile decomposition products to the flame front. marquette.edu
Polymers incorporating phosphorus-containing methacrylates exhibit significantly improved charring ability compared to their unmodified counterparts. For example, while pure PMMA forms virtually no char upon combustion, a copolymer containing bis[2-(methacryloyloxy)ethyl] phosphate retains a carbonaceous char with a network structure. marquette.edu The introduction of these phosphorus groups promotes cross-linking and char formation during the combustion process. marquette.edu
This enhanced char formation directly impacts the heat release characteristics of the material, which is a critical parameter in assessing fire safety. Cone calorimetry studies have shown that copolymer nanocomposites containing phosphorus-based methacrylates and nano-additives like LDH or MMT achieve substantial reductions in the peak heat release rate (PHRR). Reductions of 52% for LDH and 65% for MMT additives have been reported in such systems. marquette.edu The dense char layer formed during combustion effectively insulates the material, slowing down further degradation and reducing the intensity of the fire. mdpi.com
| Material Composition | Peak Heat Release Rate (PHRR) Reduction (%) | Key Mechanism | Reference |
|---|---|---|---|
| PMMA Copolymer + LDH | 52% | Enhanced char formation, barrier effect | marquette.edu |
| PMMA Copolymer + MMT | 65% | Enhanced char formation, barrier effect | marquette.edu |
Separation Science and Technologies
The phosphonic acid group (-PO(OH)₂) is a powerful functional moiety for applications in separation science. Its ability to form strong complexes with metal ions and engage in hydrogen bonding makes polymers and materials functionalized with this compound valuable for environmental remediation and chemical purification processes.
Polymers functionalized with phosphonic acid groups are highly effective for the selective removal of heavy metal ions from aqueous solutions. The strong affinity of the phosphonic acid ligand for various metal cations allows for their capture even at low concentrations. This has been demonstrated in studies using polyacrylonitrile (B21495) (PAN) fibers modified with phosphonic acid groups. membranejournal.or.kr
These modified fibers show a high selectivity for certain heavy metals. For instance, in a mixed ion solution, phosphonic-modified PAN fibers exhibited the highest selectivity for mercury (Hg²⁺) ions. membranejournal.or.kr The adsorption capacity is significantly influenced by the pH of the solution. At low pH (<4), the adsorption is poor due to competition from protons (H⁺) for the active sites. However, in the pH range of 5 to 9, a significantly higher adsorption capacity is observed. membranejournal.or.kr Research has shown that these materials can be regenerated and reused for multiple cycles, making them a cost-effective solution for wastewater treatment. mdpi.com
| Target Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH Range | Reference |
|---|---|---|---|---|
| Hg²⁺ | Thio-functionalized PAN Fiber | 218.7 | ~7.0 | membranejournal.or.kr |
| Pb²⁺ | Thio-functionalized PAN Fiber | 52.42 | ~7.0 | membranejournal.or.kr |
| Cu²⁺ | Thio-functionalized PAN Fiber | 25.71 | ~7.0 | membranejournal.or.kr |
| Cd²⁺ | Phosphorylated PAN Nanofiber | Follows Langmuir Isotherm | ~6.0 | membranejournal.or.kr |
Hydrogels containing phosphonic acid groups have demonstrated exceptional capabilities for removing organic dyes from wastewater. These materials combine the high-functionality of phosphonic acid with the porous, high-surface-area structure of a hydrogel, allowing for rapid and efficient adsorption.
A study on crosslinked hydrogels composed of poly(vinylphosphonic acid) (PVPA) and a methacrylate-based crosslinker showed outstanding performance in the removal of methylene (B1212753) blue (MB), a common industrial dye. mdpi.comnih.gov The adsorption capacity was found to be dependent on the mole ratio of the crosslinker and the pH of the solution. The highest removal efficiencies of up to 98% were achieved at a neutral pH of 7. mdpi.com
These phosphonic acid-based hydrogels can exhibit exceptionally high adsorption capacities. One particular formulation, PVPA-BMEP (40%), recorded a remarkable methylene blue adsorption capacity of 2841 mg/g, a value significantly higher than many other polymer hydrogels reported in the literature. mdpi.comnih.gov The adsorption process was found to be spontaneous and exothermic, following the pseudo-second-order kinetic model and fitting well with the Langmuir isotherm model, which suggests a monolayer adsorption process on a homogeneous surface. mdpi.comnih.gov
| Hydrogel Composition | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| PVPA-BMEP (5%) | Methylene Blue | - | 7 | mdpi.com |
| PVPA-BMEP (10%) | Methylene Blue | - | 7 | mdpi.com |
| PVPA-BMEP (20%) | Methylene Blue | - | 7 | mdpi.com |
| PVPA-BMEP (40%) | Methylene Blue | 2841 | 7 | mdpi.comnih.gov |
The strong acidic nature of the phosphonic acid group makes it an ideal functional group for cation-exchange resins. These resins are used in a variety of separation and purification applications, from water softening to the recovery of valuable metals. Resins can be prepared by copolymerizing a phosphonic acid-containing monomer, such as a vinylidene diphosphonic acid, with crosslinking agents like divinylbenzene. google.com
Phosphonic acid-based ion-exchange resins are particularly noted for their high selectivity towards certain metal ions, including rare earth elements and heavy metals, even in highly acidic solutions. google.comsolventextraction.gr.jp While some commercial resins use aminophosphonic acid ligands, these can show poor selectivity for rare earth metals. solventextraction.gr.jp In contrast, resins with purely phosphonic acid groups have demonstrated superior separation abilities. solventextraction.gr.jp
Research into bifunctional ion-exchange resins, which combine phosphonic acid groups with other ligands, has shown synergistic effects, leading to enhanced metal ion complexation compared to monofunctional resins. tennessee.edu These advanced resins can be synthesized in bead form through conventional suspension polymerization, making them suitable for use in standard ion-exchange columns. tennessee.edu
Controlled Release Systems
The molecular architecture of poly(this compound) (PMPA) is particularly suited for the development of "smart" materials that can respond to environmental stimuli. This is especially valuable in the field of drug delivery, where targeted release can enhance therapeutic efficacy.
Vesicles, or polymersomes, constructed from amphiphilic block copolymers containing PMPA serve as robust nanocarriers for therapeutic agents. The release of the encapsulated payload can be triggered by changes in pH, a mechanism rooted in the protonation behavior of the phosphonic acid moieties.
The phosphonic acid group has two distinct pKa values, meaning it can donate two protons at different pH levels. At physiological pH (around 7.4), the phosphonic acid groups are typically deprotonated and thus negatively charged. This charge helps to maintain the stability of the vesicle structure. However, in more acidic environments, such as those found in endosomes and lysosomes within tumor cells (pH ~5.0-6.0), the phosphonic acid groups become protonated.
This shift in protonation state neutralizes the negative charges, leading to several concurrent effects that drive drug release:
Increased Hydrophilicity: Protonation of the phosphonic acid groups increases the hydrophilicity of the PMPA block. In an amphiphilic block copolymer vesicle, this change can disrupt the delicate hydrophilic-hydrophobic balance that maintains the membrane's integrity.
Electrostatic Repulsion: As the stabilizing negative charges are neutralized, inter-chain and intra-chain electrostatic repulsions are reduced, which can alter the packing of the polymer chains in the vesicle membrane.
Osmotic Pressure: The influx of protons into the vesicle interior can lead to an increase in internal osmotic pressure, causing the vesicle to swell and eventually rupture or become more permeable, releasing the encapsulated drug.
This mechanism allows for the design of drug delivery systems that remain stable in the bloodstream but efficiently release their cargo upon reaching the acidic microenvironment of a target tissue, such as a tumor.
| Condition | pH Level | Phosphonic Acid State | Vesicle Stability | Drug Release |
|---|---|---|---|---|
| Bloodstream / Normal Tissue | ~7.4 | Deprotonated (Anionic) | High | Low / Minimal |
| Tumor Microenvironment / Endosome | ~5.0 - 6.0 | Protonated (Neutral) | Low / Destabilized | High / Triggered |
Organic-Inorganic Nanocomposites
The strong affinity of phosphonic acid groups for metal cations, particularly calcium ions (Ca²⁺), makes PMPA an excellent functional polymer for the fabrication of advanced organic-inorganic nanocomposites. By incorporating PMPA-based nanoparticles into an inorganic matrix like calcite (CaCO₃), materials with significantly improved properties can be achieved.
Pure calcite is a brittle material, prone to fracture along its cleavage planes. The incorporation of PMPA-stabilized polymer vesicles within the calcite crystal during its growth creates a nanocomposite with substantially enhanced fracture toughness. These embedded soft, energy-absorbing nanodomains act as effective crack deflectors. When a fracture attempts to propagate through the brittle calcite matrix, its path is interrupted by the polymer vesicles. The energy of the crack is dissipated in deforming the polymeric inclusions, thereby preventing catastrophic failure of the material. This biomimetic strategy, inspired by natural materials like bone and seashell, results in a composite that is significantly more durable than the pure inorganic crystal.
PMPA-based vesicles can also be used as sacrificial templates to create porous inorganic materials with well-defined pore sizes. In this process, the calcite-polymer nanocomposite is first synthesized as described above. The size of the occluded vesicles, which can be precisely controlled during their synthesis via methods like Polymerization-Induced Self-Assembly (PISA), dictates the eventual pore size. Following the creation of the nanocomposite, the organic polymer template is removed, typically through calcination (heating at high temperatures to burn off the polymer). This process leaves behind a network of spherical voids within the calcite matrix, creating a porous material. The resulting pore size directly corresponds to the diameter of the original vesicles, enabling the fabrication of materials with tailored porosity for applications in catalysis, separation, and filtration.
The successful creation of these nanocomposites depends on the efficient occlusion (entrapment) of the PMPA-based nanoparticles into the growing calcite crystal. The strong chelating interaction between the phosphonic acid groups on the vesicle surface and the calcium ions at the crystal's growth sites is the primary driving force for this process. researchgate.net Research has shown that the efficiency and nature of this occlusion are highly dependent on key synthesis parameters.
Two critical factors are the degree of polymerization (DP) of the stabilizing PMPA chains and the concentration of calcium ions ([Ca²⁺]) in the growth solution.
High PMPA DP and Low [Ca²⁺]: A sufficiently long PMPA stabilizer chain provides robust colloidal stability, preventing the vesicles from aggregating. At lower calcium concentrations, individual vesicles can effectively adsorb onto the crystal surface and become uniformly incorporated as the crystal grows around them. This results in a dense, uniform occlusion throughout the entire volume of the calcite crystal.
Low PMPA DP or High [Ca²⁺]: Shorter PMPA chains may not provide enough steric repulsion to prevent vesicle aggregation, especially at higher calcium concentrations which screen the anionic charges. These larger aggregates diffuse more slowly and are less efficiently incorporated. High [Ca²⁺] can also lead to vesicles being rapidly adsorbed and buried only in the near-surface region of the crystal, resulting in surface-confined occlusion rather than uniform distribution.
| PMPA Stabilizer DP | Calcium Ion Conc. ([Ca²⁺]) | Resulting Occlusion Type |
|---|---|---|
| Sufficiently High | Low to Moderate | Uniform, Dense Occlusion |
| Sufficiently High | High | Surface-Confined Occlusion |
| Low | Any | Inefficient Occlusion / Aggregation |
Fuel Cell Membranes and Proton Conduction Materials
The phosphonic acid group is an excellent proton conductor, making PMPA a candidate for use in proton exchange membranes (PEMs) for fuel cells, particularly for applications desiring anhydrous (water-free) operation at elevated temperatures. The proton conduction mechanism in these materials relies on the network of phosphonic acid groups within the polymer matrix.
Protons can be transported through the membrane via a "hopping" mechanism, where a proton moves from one phosphonic acid group to an adjacent one. This process, known as structural diffusion or the Grotthuss mechanism, is facilitated by the formation of a dynamic hydrogen-bond network between the -PO(OH)₂ groups. Unlike widely used perfluorosulfonic acid membranes (e.g., Nafion), which require water for proton transport, phosphonic acid-based systems can conduct protons under low-humidity or anhydrous conditions, allowing fuel cells to operate at higher temperatures (>100 °C). This offers advantages in terms of heat management and catalyst tolerance.
Research into copolymers containing this compound has demonstrated their potential as proton-conducting materials. Studies have shown a linear increase in proton conductivity with temperature, reaching values as high as 4.5 × 10⁻⁴ S/cm in anhydrous conditions, highlighting their promise for next-generation fuel cell technologies.
Superlubricity Coatings
While direct studies on superlubricity using poly(this compound) are emerging, extensive research on analogous phosphorus-containing methacrylate polymers, such as those with phosphorylcholine (B1220837) (PC) groups, provides strong evidence for its potential. These polymers create surfaces that are extremely lubricious, a property attributed to the formation of a highly hydrated layer at the material interface. nih.gov
The mechanism relies on the strong affinity of the phosphonic acid groups for water molecules, creating a tightly bound, fluid cushion on the surface. This layer acts as a boundary lubricant, significantly reducing friction between moving surfaces. This principle is critical in applications where minimizing wear and friction is paramount. The methacrylate backbone allows for the durable grafting of these lubricious polymer brushes onto a variety of material surfaces. nih.gov
Biomedical Material Surface Modification (non-clinical)
The modification of biomaterial surfaces is crucial for improving their interaction with biological systems. Polymers of this compound are ideal candidates for this purpose, as they can be grafted onto existing medical materials to impart enhanced biocompatibility, prevent adverse reactions, and promote specific biological responses without altering the bulk properties of the original material.
Ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) is a standard material for the bearing surfaces in artificial joints, but its long-term performance can be limited by wear and friction. Surface modification with functional polymers is a key strategy to enhance its durability. While much of the foundational research has been conducted with 2-methacryloyloxyethyl phosphorylcholine (MPC), the principles are directly applicable to this compound. nih.gov
The process involves grafting polymer chains from the polyethylene surface. The methacrylate group of the monomer enables its covalent bonding to the substrate, forming a dense layer of polymer "brushes." For poly(this compound), the pendant phosphonic acid groups would create a highly hydrated, lubricious surface, analogous to that of poly(MPC), which is known to significantly reduce the coefficient of friction and wear of polyethylene components in joint simulations. nih.gov
Biofouling, the undesirable accumulation of microorganisms, proteins, and other biological matter on surfaces, is a major challenge for biomedical devices. Surfaces coated with hydrophilic polymers can effectively resist biofouling. This "antifouling" capability is attributed to the formation of a physical and energetic barrier created by a dense layer of water molecules associated with the polymer.
A polymer brush architecture created from poly(this compound) is expected to exhibit excellent antifouling properties. The phosphonic acid groups' high affinity for water would create a tightly bound hydration layer. This layer sterically hinders the approach of proteins and microorganisms and makes their adsorption energetically unfavorable, thus preventing the initial step of the fouling cascade. This mechanism is crucial for materials used in blood-contacting devices, biosensors, and marine applications. nih.gov
A key advantage of using phosphonic acid-containing polymers in orthopedic and dental applications is their ability to interact strongly with bone tissue. The phosphonic acid group is a powerful chelating agent for calcium ions (Ca²⁺), which are abundant in hydroxyapatite (B223615), the primary mineral component of bone. nih.gov
This chelation creates a strong, direct bond between the material and the bone, acting as a "bone hook" that promotes osseointegration. nih.gov This enhanced binding improves implant stability and encourages new bone growth at the implant interface. Copolymers containing vinyl phosphonic acid have been shown to effectively chelate calcium, and this principle underpins the enhanced biocompatibility of surfaces modified with poly(this compound). nih.govresearchgate.net Research on modifying hydroxyapatite nanocrystals with polymers containing phosphonic acid groups has confirmed this strong interaction, leading to improved colloidal stability and bio-adhesion. nih.govresearchgate.net
| Property | Description | Significance in Bone Binding |
| Functional Group | Phosphonic Acid (-PO(OH)₂) | Acts as a strong ligand for calcium ions. |
| Mechanism | Chelation | The phosphonate groups bind directly to Ca²⁺ ions within the bone's hydroxyapatite matrix. nih.govresearchgate.net |
| Effect | Enhanced Adhesion | Creates a stable chemical bridge between the implant surface and the surrounding bone tissue. |
| Biological Outcome | Improved Osseointegration | Promotes better implant fixation and encourages natural bone ingrowth. nih.gov |
The initial event following the implantation of any medical device is the adsorption of proteins from biological fluids onto its surface. This process can trigger adverse responses such as inflammation and thrombus formation. Surfaces that resist protein adsorption are therefore considered highly biocompatible.
Polymers of this compound are exceptionally effective at preventing protein adsorption. This property arises from the same hydration mechanism responsible for lubricity and antifouling. The dense, tightly bound water layer on the surface acts as a barrier, preventing proteins from making direct contact with the underlying material. Research on the analogous poly(MPC) has demonstrated that a dense polymer brush structure can reduce the amount of adsorbed plasma proteins to extremely low levels (<5 ng/cm²), effectively suppressing subsequent biological reactions like platelet adhesion. nih.gov
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Platelet Adhesion | Reference |
| Uncoated Polymer | > 1000 | High | nih.gov |
| Dense poly(MPC) Brush | < 5 | Suppressed | nih.gov |
Advanced Hydrogel Formulations
Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water. They are used in a wide range of applications, including tissue engineering, drug delivery, and as superabsorbents. The inclusion of this compound or similar monomers in hydrogel formulations can introduce valuable properties.
The methacrylate group can participate in free-radical polymerization to form the hydrogel network, while the phosphonic acid group imparts pH-sensitivity and enhances water absorption. Furthermore, related phosphate-containing methacrylates, such as bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), have been used effectively as crosslinkers in the synthesis of high-performance hydrogels. researchgate.netmdpi.com For instance, hydrogels composed of poly(vinylphosphonic acid) crosslinked with BMEP have demonstrated exceptionally high adsorption capacities for methylene blue dye, indicating their potential for use in environmental remediation. researchgate.net The controlled synthesis of poly(this compound) via techniques like RAFT polymerization allows for the creation of well-defined polymer architectures, which are essential for developing advanced hydrogels with precisely tuned properties. researchgate.netrsc.org
| Hydrogel Composition | Crosslinker | Key Property | Application | Reference |
| Poly(vinylphosphonic acid) | BMEP (5-40 mol%) | High dye adsorption (2841 mg/g for Methylene Blue) | Wastewater Treatment | researchgate.net |
| Acrylic Acid, NIPAM, SPM | BMEP | Superabsorbent (up to 2618 g water / g polymer) | Agriculture | expresspolymlett.com |
Crosslinked Hydrogels with Tunable Swelling Behavior
This compound (MMPA) is a functional monomer utilized in the synthesis of advanced hydrogel materials. These hydrogels are three-dimensional networks of crosslinked polymer chains capable of absorbing and retaining significant volumes of water or aqueous solutions. The unique chemical structure of MMPA, which combines a polymerizable methacryloyl group with a pH-sensitive phosphonic acid moiety, allows for the creation of "intelligent" or stimuli-responsive hydrogels. The swelling behavior of these materials can be precisely controlled by adjusting the network architecture and the surrounding environmental conditions, particularly pH.
The fundamental structure of a hydrogel consists of hydrophilic polymer chains connected by crosslinks. These crosslinks prevent the dissolution of the polymer in an aqueous environment, providing the network with structural integrity. The extent of swelling is governed by a balance between the osmotic pressure driving water into the hydrogel and the elastic retractive force of the crosslinked polymer chains. banglajol.info
Detailed Research Findings
Research into hydrogels made from acidic monomers, such as methacrylic acid and phosphate-containing methacrylates, provides a strong basis for understanding the behavior of poly(MMPA) hydrogels. The two primary factors for tuning the swelling properties are the crosslinker concentration and the pH of the swelling medium.
Influence of Crosslinker Concentration: The density of crosslinks within the hydrogel network is a critical parameter that dictates its maximum swelling capacity. nih.gov By increasing the concentration of the crosslinking agent during polymerization, a more tightly bound network is formed. This higher crosslinking density reduces the average molecular weight between crosslinks and decreases the mesh size of the polymer network. nih.gov Consequently, the polymer chains have less flexibility and space to expand, which restricts the uptake of water. banglajol.inforesearchgate.net This inverse relationship allows for precise control over the equilibrium swelling ratio (ESR) of the hydrogel. Loosely crosslinked gels exhibit high swelling capacities, while tightly crosslinked gels are more rigid and swell to a lesser extent. banglajol.info
The table below illustrates the typical effect of increasing crosslinker concentration on the equilibrium swelling ratio of a hydrogel at a constant pH.
Table 1: Effect of Crosslinker Concentration on Hydrogel Swelling This interactive table demonstrates how the equilibrium swelling ratio (ESR) of a hypothetical poly(MMPA) hydrogel decreases as the molar percentage of the crosslinking agent is increased, based on established principles for acidic hydrogels. nih.govnih.gov
| Crosslinker Concentration (mol%) | Crosslinking Density | Network Mesh Size | Equilibrium Swelling Ratio (g/g) |
| 0.5 | Low | Large | 150 |
| 1.0 | Medium | Intermediate | 95 |
| 2.0 | High | Small | 50 |
| 3.0 | Very High | Very Small | 25 |
Influence of pH: The phosphonic acid group within the MMPA monomer imparts significant pH-responsiveness to the resulting hydrogel. The swelling mechanism is directly linked to the ionization state of these acidic groups. nih.gov At a low pH, well below the acid dissociation constant (pKa) of the phosphonic acid, the groups remain in their protonated, neutral state (-PO(OH)₂). In this state, electrostatic repulsion between the polymer chains is minimal, and the hydrogel network remains relatively collapsed, resulting in a low degree of swelling. orientjchem.org
As the pH of the surrounding medium increases to values near or above the pKa, the phosphonic acid groups begin to deprotonate, acquiring a negative charge (-PO(O⁻)₂). acs.org This leads to the buildup of negative charges along the polymer chains, resulting in strong electrostatic repulsion. These repulsive forces drive the polymer chains apart, causing the network to expand and absorb a large quantity of water to achieve thermodynamic equilibrium. orientjchem.org This transition from a collapsed to a highly swollen state can be quite dramatic and occurs over a relatively narrow pH range, making these materials highly sensitive to their environment. nih.gov Conversely, if the pH is lowered again, the groups will re-protonate, and the hydrogel will deswell, releasing the absorbed water.
The table below shows the characteristic pH-dependent swelling behavior of a hydrogel containing acidic functional groups.
Table 2: Effect of pH on Hydrogel Swelling This interactive table illustrates the change in the equilibrium swelling ratio (ESR) of a hypothetical poly(MMPA) hydrogel at different pH values, keeping the crosslinker concentration constant. The significant increase in swelling at higher pH values is due to the ionization of the phosphonic acid groups. orientjchem.orgacs.org
| pH of Medium | Ionization of Phosphonic Acid Groups | Dominant Force | Equilibrium Swelling Ratio (g/g) |
| 2.0 | Low (Protonated) | Elastic Retraction | 15 |
| 4.0 | Partial | Repulsion Increasing | 40 |
| 6.0 | High (Deprotonated) | Electrostatic Repulsion | 120 |
| 8.0 | Very High (Deprotonated) | Electrostatic Repulsion | 125 |
By carefully selecting the monomer, crosslinker type, and crosslinker concentration, hydrogels based on this compound can be engineered with highly specific and tunable swelling characteristics, making them suitable for a wide range of advanced material applications.
Characterization Techniques for Poly Methacryloyloxy Methyl Phosphonic Acid Systems
Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the molecular structure of poly(((methacryloyloxy)methyl)phosphonic acid). These techniques provide detailed information about the chemical environment of specific atoms and the presence of key functional groups within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of poly(this compound) and its precursor, poly(dimethyl(methacryloyloxy)methyl phosphonate).
¹H NMR spectroscopy provides detailed information about the proton environments within the polymer. For the precursor polymer, poly(dimethyl(methacryloyloxy)methyl phosphonate), characteristic signals corresponding to the methoxy (B1213986) groups of the phosphonate (B1237965) ester are observed. Following hydrolysis to form poly(this compound), these signals disappear, confirming the conversion of the ester to the phosphonic acid. The broad signals for the polymer backbone protons are indicative of the polymeric nature of the material.
³¹P NMR spectroscopy is particularly valuable for directly probing the phosphorus atoms in the phosphonic acid groups. In the precursor polymer, a distinct signal is observed for the phosphorus atom in the dimethyl phosphonate ester environment. Upon successful hydrolysis to the phosphonic acid, this signal shifts to a different characteristic chemical shift, providing unambiguous evidence of the transformation. The chemical shift of phosphonic acids is sensitive to pH, which can be a useful feature for studying the polymer's behavior in different environments. rsc.org
Interactive Data Table: Representative NMR Chemical Shifts
| Nucleus | Polymer System | Functional Group | Chemical Shift (δ) ppm |
| ¹H | Poly(dimethyl(methacryloyloxy)methyl phosphonate) | -CH₃ (backbone) | ~0.8-1.2 |
| ¹H | Poly(dimethyl(methacryloyloxy)methyl phosphonate) | -CH₂- (backbone) | ~1.8-2.1 |
| ¹H | Poly(dimethyl(methacryloyloxy)methyl phosphonate) | -P(O)(OCH₃)₂ | ~3.7 |
| ¹H | Poly(dimethyl(methacryloyloxy)methyl phosphonate) | -O-CH₂-P | ~4.1 |
| ¹H | Poly(this compound) | -CH₃ (backbone) | ~0.9-1.3 |
| ¹H | Poly(this compound) | -CH₂- (backbone) | ~1.9-2.2 |
| ¹H | Poly(this compound) | -O-CH₂-P | ~4.0 |
| ³¹P | Poly(dimethyl(methacryloyloxy)methyl phosphonate) | -P(O)(OCH₃)₂ | ~22-24 |
| ³¹P | Poly(this compound) | -P(O)(OH)₂ | ~18-20 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and tacticity of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in poly(this compound). The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
Key vibrational modes for poly(this compound) include a strong carbonyl (C=O) stretching vibration from the methacrylate (B99206) ester group, typically observed around 1720-1730 cm⁻¹. The presence of the phosphonic acid group is confirmed by broad O-H stretching vibrations in the range of 2500-3300 cm⁻¹ and P=O stretching vibrations, which are typically found between 1150 and 1250 cm⁻¹. The P-O-H stretching and bending vibrations also contribute to the complex spectral features in the fingerprint region (900-1200 cm⁻¹). nih.gov Comparison of the spectra before and after hydrolysis of the phosphonate ester precursor shows the disappearance of P-O-C stretching bands and the appearance of the broad O-H band of the phosphonic acid.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2800-3000 | C-H stretching | Alkyl groups |
| ~2500-3300 | O-H stretching (broad) | Phosphonic acid (P-OH) |
| ~1720-1730 | C=O stretching | Ester carbonyl |
| ~1450-1480 | C-H bending | Methylene (B1212753)/Methyl |
| ~1150-1250 | P=O stretching | Phosphonic acid |
| ~900-1100 | P-O-H stretching and bending | Phosphonic acid |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For poly(this compound), Raman spectroscopy can be used to identify the C=C bond of any unreacted methacrylate monomer, which is typically observed around 1640 cm⁻¹. nih.gov The C=O stretching vibration of the ester group also gives a strong Raman signal. The P=O stretching vibration of the phosphonic acid group is also Raman active. This technique can be particularly useful for in-situ monitoring of the polymerization process.
Interactive Data Table: Key Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2900-3000 | C-H stretching | Alkyl groups |
| ~1720-1730 | C=O stretching | Ester carbonyl |
| ~1640 | C=C stretching | Unreacted methacrylate |
| ~1450 | CH₂ bending | Polymer backbone |
| ~1150-1250 | P=O stretching | Phosphonic acid |
UV-Vis Spectroscopy for CTA Quantification
In the context of RAFT polymerization, UV-Vis spectroscopy is a valuable tool for quantifying the concentration of the chain transfer agent (CTA) and determining the number-average molecular weight (M_n) of the resulting polymer. The thiocarbonylthio group of the CTA has a characteristic strong UV-Vis absorption band. By measuring the absorbance of the polymer solution at the wavelength of maximum absorption (λ_max) of the CTA's chromophore and using the Beer-Lambert law, the concentration of the CTA end-groups can be determined. This information, combined with the mass of the polymer, allows for the calculation of M_n. The λ_max is dependent on the specific CTA used in the polymerization.
Chromatographic Techniques
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of poly(this compound), which are critical parameters influencing its physical and mechanical properties.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of polymers. shimadzu.com The technique separates polymer molecules based on their hydrodynamic volume in solution.
For poly(this compound) and its precursor, SEC/GPC analysis reveals the success of the polymerization in achieving a target molecular weight and a narrow molecular weight distribution, which is a hallmark of a controlled polymerization process like RAFT. rsc.orgresearchgate.net The PDI values for polymers synthesized via RAFT are typically low, often below 1.3, indicating a high degree of control over the polymerization and a relatively uniform chain length. vulcanchem.com The choice of eluent and column is critical for accurate analysis, especially for the charged phosphonic acid polymer.
Interactive Data Table: Example SEC/GPC Results for a RAFT-Synthesized Precursor Polymer
| Parameter | Value |
| M_n ( g/mol ) | 15,000 |
| M_w ( g/mol ) | 18,000 |
| PDI (M_w/M_n) | 1.20 |
Note: These are representative values and can vary depending on the specific polymerization conditions.
Thermal Analysis
Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a material.
Differential Scanning Calorimetry (DSC) is a fundamental technique for understanding the thermal transitions of polymers. eag.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For poly(this compound), DSC is used to determine its glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. eag.com
The homopolymer of this compound has a reported glass transition temperature of 128°C. vulcanchem.com This value is a critical parameter, as it indicates the upper use temperature for the material in many applications and provides insight into its molecular mobility. eag.com
| Polymer | Thermal Property | Value | Analytical Method | Reference |
|---|---|---|---|---|
| Poly(this compound) | Glass Transition Temperature (Tg) | 128°C | Differential Scanning Calorimetry (DSC) | vulcanchem.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of polymers. For phosphorus-containing polymers, the phosphonic acid moiety can significantly influence thermal behavior, often promoting char formation at lower temperatures, which enhances thermal stability. researchgate.net
In the context of polymers synthesized by RAFT, TGA can also be used as a method for quantifying the amount of Chain Transfer Agent (CTA) attached to the polymer chains. The CTA fragment often has a different thermal stability compared to the polymer backbone. By analyzing the distinct mass loss steps in the TGA curve, it is possible to estimate the concentration of the CTA end-groups.
| Temperature Range | Potential Event in TGA of Poly(this compound) | Significance |
|---|---|---|
| ~100-200°C | Loss of bound water or residual solvent. | Indicates sample purity and hygroscopic nature. |
| ~200-350°C | Decomposition of side chains (ester and phosphonic acid groups). | Initial stage of polymer degradation, influenced by the phosphonic acid. researchgate.net |
| >350°C | Decomposition of the main polymer backbone. | Major degradation step leading to significant mass loss. |
| Final Residue | Formation of stable char (phosphorus-containing residue). | The amount of char indicates the influence of phosphorus on thermal stability. researchgate.net |
Microscopic and Imaging Techniques
Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the morphology, or surface structure, of polymeric materials. It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal topographical and compositional information.
For systems involving poly(this compound), SEM can be used to visualize the structure of materials such as hydrogels, coatings, or microspheres. For example, in the synthesis of polymeric microspheres via methods like RAFT dispersion polymerization, SEM is essential for confirming the size, shape, and surface texture of the resulting particles. researchgate.net It can reveal whether the microspheres are monodisperse, spherical, and have a smooth or rough surface, which are critical parameters for their intended applications. researchgate.net
| Observable Characteristic | Information Provided by SEM | Importance |
|---|---|---|
| Particle Size and Distribution | Direct measurement of the diameter of individual particles and assessment of size uniformity (monodispersity). | Critical for applications in drug delivery, coatings, and composites. researchgate.net |
| Morphology and Shape | Visualization of the overall shape (e.g., spherical, irregular) and any aggregation. | Determines flow properties, packing density, and surface area. researchgate.net |
| Surface Texture | Reveals features such as porosity, smoothness, or roughness of the material's surface. | Influences properties like adhesion, wettability, and biocompatibility. |
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that provides three-dimensional reconstructions of a sample by scanning a focused laser beam across it. bohrium.com This method is particularly advantageous for characterizing polymeric systems as it allows for non-invasive optical sectioning, eliminating out-of-focus light and enabling the visualization of detailed structures within the polymer matrix or on its surface. mdpi.com
In the context of Poly(this compound) (PMMPA) systems, CLSM can be employed to investigate the spatial distribution and morphology of the polymer. For instance, if PMMPA is fluorescently labeled, its distribution within a blend, composite material, or a biological system can be mapped with high precision. researchgate.net This is crucial for understanding the homogeneity of the polymer in a mixture or its localization at specific interfaces.
Furthermore, CLSM is a powerful tool for observing changes in the physical structure of polymer coatings or films over time. For PMMPA-based coatings, this technique could be used to monitor surface topography, the formation of defects, or changes in film thickness under various environmental conditions. By acquiring a series of optical sections (a process known as z-stacking), a detailed 3D model of the polymer system can be generated, offering valuable insights into its structural integrity and behavior.
Surface and Solution Property Characterization
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Purity Analysis
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a robust analytical technique used for the determination of the elemental composition of a wide variety of samples. acs.org In the analysis of Poly(this compound), ICP-OES is particularly valuable for quantifying the phosphorus content, which is a direct measure of the concentration of the phosphonic acid-functionalized monomer units within the polymer.
The methodology typically involves the digestion of the polymer sample in a strong acid to break down the organic matrix and bring the phosphorus into solution as phosphate (B84403) ions. researchgate.net The resulting solution is then introduced into an argon plasma, which is a high-temperature ionized gas. The intense heat of the plasma excites the phosphorus atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of phosphorus in the sample, allowing for precise quantification. acs.org
This technique is essential for quality control and purity analysis of PMMPA. It can be used to confirm the degree of phosphorylation in the polymer, detect trace metal impurities, and ensure the final product meets the required specifications. The high sensitivity and wide linear dynamic range of ICP-OES make it a suitable method for analyzing a broad range of phosphorus concentrations in these polymeric systems. thermofisher.com
Potentiometric Titration for pKa Determination and pH-Responsiveness
Potentiometric titration is a standard and widely used method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule or polymer. semanticscholar.orgresearchgate.net For Poly(this compound), which contains phosphonic acid groups, this technique is crucial for characterizing its acid-base behavior and understanding its pH-responsiveness in aqueous solutions.
The procedure involves dissolving the polymer in an aqueous solution and titrating it with a standard solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored continuously using a pH electrode as the titrant is added. The resulting titration curve, a plot of pH versus the volume of titrant added, exhibits inflection points that correspond to the neutralization of the acidic protons of the phosphonic acid groups. mdpi.comlifescienceglobal.com
The pKa values can be determined from the Henderson-Hasselbalch equation, where the pKa is equal to the pH at which half of the acidic groups are neutralized. researchgate.net For a diprotic acid like the phosphonic acid moiety in PMMPA, two distinct pKa values are expected, corresponding to the dissociation of the first and second protons. The titration data provides valuable information on the pH range over which the polymer will be protonated or deprotonated, which in turn governs its solubility, conformation, and interaction with other species in solution.
| Polymer System | pKa1 | pKa2 | Reference |
| Poly(methacrylic acid) | ~5.4 | - | mdpi.com |
| Poly(acrylic acid) | ~4 | - | researchgate.net |
| Itaconic acid (monomer) | ~3.85 | ~5.45 | lifescienceglobal.com |
This table presents pKa values for related poly(carboxylic acids) and a dicarboxylic acid monomer to provide context for the expected range of pKa values for Poly(this compound).
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the surface charge of materials in a colloidal dispersion. For systems involving Poly(this compound), zeta potential measurements provide critical insights into the surface chemistry and stability of particles or surfaces modified with this polymer.
The phosphonic acid groups in PMMPA are ionizable, and their degree of protonation is dependent on the pH of the surrounding medium. At low pH, the phosphonic acid groups are protonated, resulting in a less negative or even positive surface charge. As the pH increases, the phosphonic acid groups deprotonate, leading to an increase in the negative surface charge. This change in surface charge with pH can be quantified by measuring the zeta potential as a function of pH. researchgate.net
This technique is particularly useful for characterizing PMMPA-coated nanoparticles, microparticles, or planar surfaces. The zeta potential values can predict the stability of colloidal suspensions, with highly negative or positive values indicating greater stability due to electrostatic repulsion between particles. Furthermore, understanding the pH-dependent surface charge is crucial for applications where the interaction of the polymer with charged species is important, such as in drug delivery, biomaterials, and separation processes. researchgate.netuts.edu.au
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area of solid materials. anton-paar.com The method is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated, from which the surface area can be calculated. iitk.ac.in
For Poly(this compound) in its solid form, BET analysis can provide valuable information about its surface characteristics. While many polymers are non-porous and exhibit relatively low surface areas, the presence of microporosity or a high degree of surface roughness can lead to a significant increase in the measured surface area. researchgate.net This information is particularly relevant for applications where the polymer is used as an adsorbent, catalyst support, or in any other context where surface interactions are critical.
The BET surface area can be influenced by the synthesis method and processing conditions of the polymer. For instance, polymerization in a porous template or the use of a porogen can result in a polymer with a high surface area. The data obtained from BET analysis can be used to correlate the surface properties of PMMPA with its performance in various applications. researchgate.net
Single-Molecule Force Spectroscopy for Adhesion Forces
Single-Molecule Force Spectroscopy (SMFS) is a powerful technique that allows for the measurement of forces at the single-molecule level. duke.edu It is particularly well-suited for investigating the adhesion properties of individual polymer chains. In the context of Poly(this compound), SMFS can be used to directly quantify the adhesion forces between a single PMMPA chain and a specific surface. nih.gov
In a typical SMFS experiment using an atomic force microscope (AFM), a single polymer chain is tethered between the AFM tip and a substrate. The tip is then pulled away from the surface, and the force required to detach the polymer is measured as a function of the extension distance. This results in a force-extension curve that can reveal detailed information about the interactions between the polymer and the surface. youtube.comnih.gov
The phosphonic acid groups in PMMPA are expected to exhibit strong adhesive interactions with various substrates, particularly those containing metal oxides or calcium phosphate (hydroxyapatite), due to the formation of coordinate bonds or strong hydrogen bonds. SMFS can be used to quantify these adhesion forces and to study how they are influenced by factors such as pH, ionic strength, and the chemical nature of the substrate. These fundamental insights into the adhesive properties of PMMPA at the molecular level are crucial for the rational design of polymer-based adhesives, coatings, and biomaterials. helsinki.fi
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a polymer, providing a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and other elements present, such as phosphorus (P) in the case of poly(this compound). This analysis is crucial for verifying the purity and empirical formula of the synthesized polymer, ensuring it aligns with its theoretical structure. The technique typically involves the combustion of a small, precisely weighed sample of the polymer under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and phosphorus pentoxide, are then quantitatively measured to determine the percentage of each element in the original sample.
Research Findings on Poly(this compound)
Detailed experimental data from elemental analysis serves to confirm the successful synthesis and purity of poly(this compound). By comparing the experimentally determined weight percentages of carbon, hydrogen, and phosphorus with the theoretically calculated values based on the repeating monomer unit, researchers can ascertain the accuracy of the polymer's elemental composition.
The theoretical elemental composition of the monomer, this compound (C₅H₉O₅P), provides a baseline for the expected elemental composition of the polymer. Any significant deviations between the experimental and theoretical values could indicate the presence of impurities, residual solvents, or incomplete polymerization.
Below is a data table presenting the theoretical elemental composition of the repeating unit of poly(this compound).
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms in Monomer | Total Mass in Monomer ( g/mol ) | Percentage in Monomer (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 33.34 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 5.05 |
| Oxygen | O | 16.00 | 5 | 80.00 | 44.42 |
| Phosphorus | P | 30.97 | 1 | 30.97 | 17.19 |
| Total | 180.11 | 100.00 |
This table provides the foundational data that researchers would use to validate their experimental results from elemental analysis of poly(this compound) systems.
Theoretical and Computational Investigations of Methacryloyloxy Methyl Phosphonic Acid and Its Polymers
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of molecules, including their geometry, reaction mechanisms, and electronic characteristics.
The phosphonic acid moiety of ((Methacryloyloxy)methyl)phosphonic acid is a key functional group responsible for its strong adsorption to various surfaces, particularly metal oxides like titanium dioxide (TiO₂). DFT calculations are instrumental in elucidating the specific mechanisms of this interaction.
Research on similar phosphonic acids binding to TiO₂ surfaces reveals that the adsorption process involves the formation of M–O–P bonds through a condensation reaction between the P–OH groups of the acid and the M–OH groups on the surface. vub.becnr.it Additionally, the phosphoryl oxygen (P=O) can coordinate to Lewis acid sites on the surface. vub.becnr.it
DFT studies have identified several possible binding modes for phosphonic acids on surfaces like anatase TiO₂. vub.beuhasselt.be The stability of these modes can be influenced by factors such as surface coverage and the presence of water. cnr.itresearchgate.net At low surface coverage, a bidentate geometry, where the acid deprotonates and binds to the surface through two oxygen atoms, is often favored. cnr.itacs.org As coverage increases, a shift to a mixed bidentate and monodentate binding mode may occur. acs.org
Computational modeling helps to differentiate between these coexisting structures, which can be challenging to distinguish using experimental techniques alone. researchgate.net Calculated adsorption energies from DFT can reveal the coexistence of various structures, including those involving intra-adsorbate and inter-adsorbate interactions. researchgate.net These theoretical investigations are crucial for designing materials where surface functionalization and adhesion are critical.
| Binding Mode | Description | Key Characteristics |
|---|---|---|
| Monodentate | The phosphonic acid group binds to the surface via one oxygen atom. This can occur with or without dissociation of a proton from the acid. uhasselt.be | - Single M-O-P bond.
|
| Bidentate | The acid group binds through two oxygen atoms. This typically involves the dissociation of one or two protons. uhasselt.be | - Forms two M-O-P linkages.
|
| Tridentate | The acid group binds through three oxygen atoms (two from hydroxyls, one from phosphoryl). This requires the dissociation of both protons. uhasselt.be | - Involves both P-OH and P=O groups interacting with the surface.
|
DFT calculations are used to determine the electronic properties of this compound, which govern its reactivity. bhu.ac.inuobaghdad.edu.iq Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment. bhu.ac.indergipark.org.tr
The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. biointerfaceresearch.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more easily excitable and more reactive. uobaghdad.edu.iq These calculations help in understanding the molecule's propensity to participate in polymerization and other chemical reactions. bhu.ac.in
The molecular dipole moment is another important property that describes the polarity of the molecule. uobaghdad.edu.iq It is used to study intermolecular interactions, which are crucial for understanding the behavior of the monomer in solution and the properties of the resulting polymer. uobaghdad.edu.iqdergipark.org.tr DFT, often combined with a suitable basis set like B3LYP/6-311G(d,p), can accurately predict these electronic parameters. bhu.ac.indergipark.org.tr
| Electronic Property | Significance in Context of the Monomer |
|---|---|
| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's capacity as an electron donor. biointerfaceresearch.com |
| LUMO Energy | Indicates the energy of the lowest energy orbital for an accepted electron; relates to the molecule's capacity as an electron acceptor. biointerfaceresearch.com |
| HOMO-LUMO Gap (ΔE) | Represents the energy required for electronic excitation. A smaller gap implies higher chemical reactivity and lower kinetic stability. biointerfaceresearch.com |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. uobaghdad.edu.iq |
Ab Initio Quantum Chemical Calculations
Ab initio (from first principles) quantum chemistry methods are a class of computational procedures based on quantum mechanics theory, without reliance on experimental data. These methods are vital for accurately predicting the kinetic parameters of chemical reactions.
The free-radical polymerization of methacrylate (B99206) monomers, including this compound, can be modeled using ab initio calculations and transition state theory to determine key kinetic parameters. acs.orgresearchgate.net These calculations provide estimates for the activation energy (Eₐ) and the pre-exponential factor (A), which are essential for understanding and controlling the polymerization process. acs.org
Computational studies on analogous monomers like methyl methacrylate have shown that DFT methods such as MPWB1K/6-31G(d,p) can yield activation energies that are in very good agreement with experimental data. acs.orgresearchgate.net The calculations can also explore the effect of the growing polymer chain's length on the reaction rate, for instance, by comparing the addition of monomeric, dimeric, and trimeric radicals to a monomer. acs.orgresearchgate.net Results indicate that using a trimeric radical model often provides values closest to experimental observations. researchgate.net
Furthermore, these computational approaches can be used to create complete and consistent data sets for secondary reactions that are difficult to measure experimentally, such as backbiting and β-scission, which influence the final polymer structure. mdpi.com By calculating the energy barriers and rate constants for these elementary reaction steps, a comprehensive kinetic model of the polymerization can be developed. researchgate.net
| Kinetic Parameter | Description | Relevance to Polymerization |
|---|---|---|
| Activation Energy (Eₐ) | The minimum energy required for a polymerization reaction (e.g., propagation) to occur. acs.org | Determines the temperature sensitivity of the reaction rate. Higher Eₐ means a greater increase in rate with temperature. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules in the correct orientation. acs.org | Reflects the steric and entropic factors of the transition state. |
| Rate Constant (k) | A proportionality constant relating the rate of reaction to the concentration of reactants (k = A * exp(-Eₐ/RT)). | Quantifies the speed of elementary reaction steps like initiation, propagation, and termination. |
| Fragmentation Rate | The rate at which a radical species breaks down into smaller fragments (e.g., β-scission). mdpi.com | Important in controlled polymerization techniques and for understanding polymer degradation. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
When polymers of this compound are grafted onto a surface, they can form a structure known as a polymer brush. MD simulations, using both all-atom and coarse-grained models, are a powerful tool for studying the structure and dynamics of these brushes. rsc.orgacs.org
The conformation of the grafted polymer chains is highly dependent on the grafting density (σ), which is the number of chains per unit area of the surface. nsf.gov At low grafting densities, the polymer chains are far apart and adopt a coiled, "mushroom-like" conformation. nsf.gov As the grafting density increases, steric hindrance and electrostatic repulsion (due to the charged phosphonic acid groups) force the chains to stretch away from the surface, forming a "brush" regime. nsf.gov
Environmental factors also play a significant role. nsf.gov For a polyelectrolyte brush like poly(this compound), changes in pH and ionic strength of the surrounding solvent can screen or enhance the electrostatic interactions between chains, triggering the collapse or further expansion of the brush. nsf.gov MD simulations allow researchers to explore how these variables affect key structural properties like brush height, monomer density profiles, and chain orientation, providing a molecular-level understanding of their behavior in various applications. mdpi.comresearchgate.net
| Factor | Effect on Polymer Brush Conformation |
|---|---|
| Grafting Density (σ) | Increasing density transitions the conformation from a "mushroom" (coiled) to a "brush" (stretched) regime. nsf.gov |
| Solvent Quality | In a good solvent, chains are solvated and extended. In a poor solvent, chains collapse to minimize solvent contact. |
| pH / Ionic Strength | For polyelectrolyte brushes, high pH can deprotonate the phosphonic acid groups, increasing charge and electrostatic repulsion, leading to chain stretching. Added salt ions can screen these charges, causing the brush to collapse. nsf.gov |
| Chain Length (N) | Longer chains lead to a greater brush height in the stretched regime. |
Effect of Substrate Curvature on Polymer Growth Kinetics
Theoretical and computational studies have provided significant insights into the growth kinetics of polymer brushes, including those formed from monomers like this compound, particularly concerning the influence of the substrate's geometry. The curvature of the substrate introduces geometric constraints that can profoundly affect the polymerization process, especially in "grafting from" techniques like surface-initiated controlled radical polymerization (SI-CRP). acs.org
On a planar surface, the space available for the growing polymer chains increases linearly with the distance from the substrate. However, for a curved surface, such as a nanoparticle, the available volume expands non-linearly. This increased spatial availability with distance from a convexly curved surface can lead to a decrease in the packing frustration of the polymer chains. benicewiczgroup.com Theoretical models predict that this can alter the conformation of the polymer brushes, transitioning from a concentrated polymer brush (CPB) regime to a semi-dilute polymer brush (SDPB) regime as the chains grow longer. benicewiczgroup.com
Molecular dynamics simulations and other computational models suggest that substrate curvature has a notable impact on several kinetic parameters of surface-initiated polymerization. acs.org It is predicted that a higher substrate curvature can lead to higher initiation efficiencies. acs.org This is attributed to the increased space around the initiating sites, which can reduce steric hindrance and facilitate monomer access. Consequently, the chain growth on highly curved surfaces may more closely resemble the kinetics observed in a free solution polymerization. acs.org
Furthermore, the dispersity of the resulting polymer brushes is also expected to be influenced by the substrate's curvature. Theoretical studies suggest that higher curvature should result in polymer brushes with lower dispersity. acs.org This is because the diverging space reduces inter-chain interactions and termination reactions, leading to a more uniform growth of the polymer chains.
The scaling relationships between the brush height (h) and the degree of polymerization (N) are also affected by the substrate geometry. For planar surfaces in the concentrated brush regime, a linear relationship (h ∝ N) is often observed. benicewiczgroup.com However, for spherical brushes, the scaling behavior changes. In the semi-dilute polymer brush regime on a curved surface, the brush height is expected to scale as h ∝ N3/5, which is analogous to chains in a good solvent. benicewiczgroup.com For shorter chains at high grafting densities on a curved surface (the CPB regime), an intermediate crossover scaling of h ∝ N4/5 has been proposed and observed. benicewiczgroup.com
In Silico Approaches for Compound Design and Property Prediction
In silico methods, which encompass a range of computational techniques, are increasingly vital tools for the rational design of new monomers and for predicting the properties of the resulting polymers. These approaches can significantly accelerate the materials discovery process by screening potential candidates and providing insights into structure-property relationships before undertaking extensive experimental synthesis and characterization. semanticscholar.org For a functional monomer like this compound, in silico modeling can be particularly valuable for understanding how its distinct chemical moieties—the polymerizable methacrylate group and the functional phosphonic acid group—will influence the behavior of the corresponding polymer.
One of the primary in silico approaches is Quantitative Structure-Property Relationship (QSPR) modeling. QSPR models are based on the principle that the chemical structure of a compound determines its physical, chemical, and biological properties. semanticscholar.org By developing mathematical models that correlate molecular descriptors with experimentally determined properties, QSPR can be used to predict the properties of new, unsynthesized compounds. For poly(this compound), QSPR could be employed to predict a range of properties, including its glass transition temperature, solubility in different solvents, and mechanical properties. This is typically achieved by calculating a variety of molecular descriptors for the repeating unit of the polymer and using statistical methods to build a predictive model. semanticscholar.org
Furthermore, in silico approaches are valuable for designing monomers with specific functionalities. For instance, computational tools can be used to assess the potential biocompatibility and toxicity of new compounds. nih.gov By predicting the interactions of a monomer or polymer with biological receptors, it is possible to screen for potential adverse effects early in the design process. nih.gov For a material like poly(this compound), which may have biomedical applications, such in silico toxicity assessments would be a critical step in the development pipeline. nih.gov
The table below summarizes some of the key in silico methods and their potential applications for the study of this compound and its polymers.
| In Silico Method | Potential Application for this compound and its Polymers |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties such as glass transition temperature, solubility, and mechanical strength. semanticscholar.org |
| Molecular Dynamics (MD) Simulations | Investigation of polymer chain conformation, solvent interactions, and the role of phosphonic acid groups in intermolecular interactions. rsc.org |
| Computational Toxicity Assessment | Early-stage screening for potential biocompatibility and toxicity issues. nih.gov |
| Quantum Chemistry Calculations | Determination of electronic properties, reaction mechanisms, and spectroscopic features of the monomer and polymer. |
While these in silico approaches provide a powerful toolkit for the design and analysis of polymers, it is important to note that specific computational studies and property predictions for this compound are not extensively reported in the literature. The application of these methods would be a valuable area for future research to fully elucidate the potential of this functional monomer and its polymers.
Future Research Directions and Emerging Opportunities for Methacryloyloxy Methyl Phosphonic Acid Research
Development of Novel Polymer Architectures with Enhanced Functionality
The ability to control the polymerization of ((Methacryloyloxy)methyl)phosphonic acid and its precursors opens a vast design space for novel polymer architectures. Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in synthesizing well-defined polymers. researchgate.netresearchgate.net The successful controlled RAFT polymerization of both the dimethyl ester precursor, dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1), and the phosphonic acid monomer itself (hMAPC1) provides a robust platform for future architectural innovation. researchgate.netrsc.org
Future research will likely focus on moving beyond simple homopolymers to more complex and functional designs. Key opportunities include:
Block Copolymers: The creation of well-defined macro-chain transfer agents from poly(MAPC1) allows for the subsequent polymerization of other monomers, leading to the formation of diblock and multiblock copolymers. researchgate.net These architectures are crucial for creating self-assembling systems, such as micelles and vesicles, for targeted delivery applications.
Graft and Branched Polymers: Introducing branching or grafting side chains onto a poly(this compound) backbone can dramatically alter material properties, such as solubility, viscosity, and thermal characteristics.
Star Polymers: Synthesizing star-shaped polymers with a core and multiple radiating arms of poly(this compound) could lead to materials with unique rheological properties and a high density of functional groups.
The synthesis of these advanced architectures will enable the fine-tuning of material properties for specific applications, enhancing functionality beyond what is achievable with linear homopolymers. rsc.org
| Polymerization Technique | Resulting Architecture | Potential Enhanced Functionality |
| RAFT Polymerization | Diblock Copolymers (e.g., PMPA-b-PBzMA) | Self-assembly into nano-objects (spheres, worms, vesicles) for drug delivery. acs.org |
| ATRP | Block Copolymers | Improved control over molecular weight, though challenges with copper complexation exist. acs.org |
| Graft Polymerization | Grafted Nanohybrids (e.g., onto sepiolite) | High surface area and selective ion adsorption. nih.gov |
Exploration of New Application Domains in Advanced Materials
The inherent properties of the phosphonic acid group—strong metal chelation, high affinity for inorganic surfaces, and pH responsiveness—position poly(this compound) as a prime candidate for a variety of advanced material applications. While its use in dental adhesives and coatings is established, significant opportunities lie in emerging, high-performance domains.
Emerging application areas ripe for exploration include:
Biomedical Materials: The strong binding affinity of phosphonic acid groups to calcium suggests significant potential in bone tissue engineering and as coatings for orthopedic implants to improve integration. core.ac.uk Furthermore, the pH-responsive nature of the polymer can be harnessed to design "smart" drug delivery systems that release their payload in specific physiological environments, such as acidic tumor microenvironments. core.ac.uk
Environmental Remediation: Polymers bearing phosphonic acid groups can act as highly effective chelating agents for the removal of heavy metal ions from contaminated water sources. specificpolymers.com Future work could focus on developing reusable filter membranes or adsorbent beads based on these polymers.
Energy Materials: In fuel cells, phosphonic acid-functionalized polymers could be incorporated into proton exchange membranes, potentially offering improved proton conductivity and thermal stability compared to existing materials. Their adhesive properties could also be beneficial for improving the interface between different components in batteries and capacitors.
Corrosion Inhibition: The ability of phosphonic acids to form a protective layer on metal surfaces makes them excellent candidates for advanced anti-corrosion coatings. researchgate.net Research can focus on incorporating these polymers into coating formulations to enhance durability and hydrolytic stability. researchgate.net
Integration into Multi-Functional Hybrid Systems
The development of hybrid materials, which combine the distinct properties of organic polymers and inorganic components, represents a major frontier in materials science. The strong interaction between the phosphonic acid groups of poly(this compound) and various inorganic surfaces provides an ideal mechanism for creating robust and functional organic-inorganic hybrid systems.
Future research in this area will likely concentrate on:
Surface Functionalization of Nanoparticles: Covalently grafting the polymer onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, iron oxide) can improve their dispersion in polymer matrices, prevent aggregation, and impart new functionalities to the resulting nanocomposite. researchgate.net
Templating of Inorganic Materials: Using self-assembled structures of phosphonic acid-functionalized block copolymers as templates for the mineralization of inorganic materials (e.g., calcium carbonate) can lead to novel nanocomposites with highly ordered structures. acs.org
Hybrid Coatings: Integrating the polymer with inorganic precursors via a sol-gel process can produce transparent, multifunctional coatings that combine properties like antibacterial activity, hydrophobicity, and fluorescence. vulcanchem.com
Functionalized Mesoporous Materials: Immobilizing phosphonic acid groups within the pores of mesoporous silica creates high-surface-area materials with a high capacity for the selective adsorption of metal ions. rsc.org
These hybrid systems are expected to exhibit synergistic properties that are not achievable with either component alone, opening doors to advanced applications in catalysis, sensing, and protective coatings.
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the polymerization kinetics, material formation, and performance under operational conditions is crucial for designing next-generation materials. While standard characterization techniques like Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Transmission Electron Microscopy (TEM) are well-established for analyzing the final products, future research will increasingly rely on advanced, in-situ characterization methods. researchgate.netacs.org
Opportunities for applying advanced characterization techniques include:
In-Situ Polymerization Monitoring: Techniques such as in-situ NMR or Raman spectroscopy can provide real-time data on monomer conversion, polymerization kinetics, and the evolution of polymer chain architecture as the reaction proceeds. This is critical for optimizing controlled polymerization processes.
Probing Self-Assembly Dynamics: Dynamic Light Scattering (DLS) can be used to monitor the in-situ self-assembly of block copolymers into nano-objects during polymerization-induced self-assembly (PISA). acs.org Cryogenic-TEM (cryo-TEM) can provide snapshots of these structures in their native, solvated state.
Surface Interaction Analysis: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) can be used to study the adsorption kinetics and binding strength of the phosphonic acid-functionalized polymers onto various surfaces in real-time.
Spectroscopic Mapping: Techniques like Confocal Raman Microscopy can be used to map the chemical composition and distribution of the polymer within a hybrid material or at an interface, providing crucial insights into the structure-property relationships.
These in-situ studies will bridge the gap between the synthesis process and the final material properties, enabling a more rational and efficient design cycle.
Refined Theoretical Models for Predictive Material Design
The experimental exploration of the vast parameter space involved in designing polymers and hybrid materials can be time-consuming and resource-intensive. The development and application of refined theoretical and computational models offer a powerful pathway to accelerate materials discovery by predicting properties and guiding experimental efforts.
Future research directions in this domain include:
Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide fundamental insights into the behavior of poly(this compound) chains, including their conformation in different solvents, their interaction with surfaces and ions, and the self-assembly of block copolymers. rsc.orgresearchgate.net These simulations can help elucidate the mechanisms behind observed material properties.
Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of the monomer and its interactions at a quantum mechanical level. This can provide accurate information on binding energies to different metal oxides or the acidity (pKa) of the phosphonic acid groups, which is crucial for designing materials for specific pH environments. researchgate.net
Machine Learning (ML) Models: By training ML algorithms on existing experimental and computational datasets, it is possible to develop models that can rapidly predict the properties of new candidate polymers. llnl.govresearchgate.net These predictive models can screen vast numbers of potential polymer architectures to identify promising candidates for synthesis, significantly speeding up the material design process. arxiv.org
Phase Diagram Prediction: Computational approaches can be used to predict the phase diagrams for block copolymer self-assembly, guiding the synthesis of specific nano-object morphologies (spheres, worms, or vesicles) for targeted applications. acs.org
The integration of these predictive modeling techniques into the research workflow will foster a more knowledge-driven approach to material design, reducing reliance on trial-and-error experimentation and accelerating the development of new materials based on this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ((Methacryloyloxy)methyl)phosphonic acid, and how do they compare in terms of yield and purity?
- The compound is typically synthesized via hydrolysis of its ester derivatives (e.g., dimethyl (methacryloyloxy)methyl phosphonate) using acidic conditions (e.g., HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis) .
- Yield optimization requires strict control of reaction time and temperature. Purity is verified via P NMR and FTIR to confirm complete dealkylation and absence of residual esters.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Key techniques :
- H and P NMR for verifying substituent environments and phosphonic acid formation .
- FTIR to detect P=O (~1200 cm) and P-OH (~2500 cm) stretches .
- Elemental analysis to validate stoichiometry.
Q. How is this compound utilized in polymer chemistry?
- The compound serves as a monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce phosphorus-containing polymers. Its methacryloyl group enables copolymerization with vinyl monomers (e.g., styrene, acrylates), while the phosphonic acid moiety enhances metal-binding capabilities .
- Applications include flame-retardant materials and surface-functionalized polymers for catalysis .
Advanced Research Questions
Q. What strategies mitigate discrepancies in reported polymerization efficiencies of this compound derivatives?
- Contradictions often arise from variations in initiator ratios, solvent polarity, or residual moisture. Systematic studies using kinetic modeling (e.g., chain-length distribution analysis via GPC) and controlled atmospheres (e.g., inert gas) are recommended .
- Comparative studies with deuterated solvents can isolate solvent effects on propagation rates .
Q. How does this compound enhance surface immobilization on metal oxides, and what analytical methods validate this?
- The phosphonic acid group forms stable covalent bonds with metal oxide surfaces (e.g., TiO, AlO) via P-O-M linkages. Surface coverage is quantified using X-ray photoelectron spectroscopy (XPS) to measure phosphorus atomic % and contact angle analysis to assess hydrophilicity .
- Advanced studies employ quartz crystal microbalance (QCM) to monitor real-time adsorption kinetics .
Q. What experimental designs address conflicting data on hydrolytic stability of this compound under varying pH conditions?
- Contradictory stability reports (e.g., rapid hydrolysis in acidic vs. alkaline media) require pH-controlled degradation studies with P NMR tracking. Buffered solutions at pH 2–12 are incubated at 25–80°C, and degradation products (e.g., methylphosphonic acid) are identified via LC-MS .
- Surface-grafted samples are analyzed using attenuated total reflectance (ATR)-FTIR to assess stability in simulated environmental conditions .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in photoresist formulations, and how can they be overcome?
- Challenges include solubility in polar developers and interference with photoacid generators. Solutions involve copolymerization with hydrophobic monomers (e.g., tert-butyl methacrylate) to balance solubility and lithographic performance. Ellipsometry and SEM validate pattern fidelity .
Q. How can researchers optimize the coordination chemistry of this compound for rare-earth metal separation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
